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Core Science & Biosynthesis

Foundational

Introduction: The Significance of Isotopic Labeling in Raffinose

An In-depth Technical Guide to D-(+)-Raffinose-13C6 for Researchers, Scientists, and Drug Development Professionals D-(+)-Raffinose is a naturally occurring trisaccharide composed of galactose, glucose, and fructose, com...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to D-(+)-Raffinose-13C6 for Researchers, Scientists, and Drug Development Professionals

D-(+)-Raffinose is a naturally occurring trisaccharide composed of galactose, glucose, and fructose, commonly found in a variety of plants such as beans, cabbage, and whole grains.[1] While it plays a role in plant metabolism and is used in various industries, its isotopically labeled form, D-(+)-Raffinose-13C6, offers a powerful tool for researchers.[2][3] This guide provides a comprehensive overview of D-(+)-Raffinose-13C6, focusing on its physicochemical properties, synthesis, analytical characterization, and applications, particularly in the realm of metabolic research and drug development.

The incorporation of six stable carbon-13 (¹³C) isotopes into the raffinose molecule allows it to be used as a tracer in metabolic flux analysis.[4][5] By introducing D-(+)-Raffinose-13C6 into a biological system, scientists can track the metabolic fate of the carbon backbone, elucidating complex biochemical pathways and quantifying the flow of metabolites. This is invaluable for understanding cellular metabolism in both healthy and diseased states, and for assessing the mechanism of action of novel therapeutics.

Physicochemical Properties

The key physicochemical properties of D-(+)-Raffinose and its ¹³C-labeled variant are summarized in the table below. It is important to note that isotopically labeled compounds often do not have a unique CAS number and are typically identified by the CAS number of the parent compound.

PropertyD-(+)-Raffinose (Unlabeled)D-(+)-Raffinose-13C6Data Source(s)
CAS Number 512-69-6 (Anhydrous)Not formally assigned; referred to by the parent CAS number.[6][7]
Molecular Formula C₁₈H₃₂O₁₆(¹²C)₁₂(¹³C)₆H₃₂O₁₆[7]
Molecular Weight 504.44 g/mol ~510.32 g/mol (calculated)[2][6][8][9][10][11]
Appearance White crystalline powderWhite crystalline powder[12]
Solubility Soluble in waterExpected to be similar to the unlabeled form[8]

The molecular weight of D-(+)-Raffinose-13C6 is calculated based on the atomic masses of the constituent isotopes: (12 x 12.011) + (6 x 13.00335) + (32 x 1.008) + (16 x 15.999) ≈ 510.32 g/mol .

Synthesis and Isotopic Labeling

The synthesis of D-(+)-Raffinose-13C6 involves the introduction of six carbon-13 atoms into the molecule. While specific proprietary methods may vary, the general approach often involves enzymatic or chemical synthesis starting from ¹³C-labeled precursors.

One plausible synthetic route involves the enzymatic transfer of a ¹³C-labeled galactose unit to sucrose.[3] This can be achieved using enzymes like α-galactosidase. The ¹³C-labeled galactose would be derived from a ¹³C-glucose or other suitably labeled monosaccharide precursor, which is often produced through biological methods, such as cultivation of microorganisms on a ¹³C-enriched carbon source.

Synthesis_Workflow cluster_precursors Labeled Precursor Generation cluster_synthesis Raffinose Synthesis cluster_purification Purification and Analysis 13C_Glucose ¹³C-Labeled Glucose Enzymatic_Conversion Enzymatic Conversion 13C_Glucose->Enzymatic_Conversion 13C_Galactose ¹³C-Labeled Galactose Enzymatic_Conversion->13C_Galactose Enzymatic_Transfer α-Galactosidase Transfer 13C_Galactose->Enzymatic_Transfer Sucrose Sucrose (Unlabeled) Sucrose->Enzymatic_Transfer Raffinose_13C6 D-(+)-Raffinose-¹³C₆ Enzymatic_Transfer->Raffinose_13C6 Chromatography Chromatographic Purification Raffinose_13C6->Chromatography QC_Analysis QC Analysis (NMR, MS) Chromatography->QC_Analysis Final_Product Final Product QC_Analysis->Final_Product

A generalized workflow for the synthesis of D-(+)-Raffinose-13C6.

Analytical Characterization for Scientific Integrity

To ensure the reliability of research outcomes, rigorous analytical characterization of D-(+)-Raffinose-13C6 is paramount. The following techniques are essential for confirming its identity, purity, and isotopic enrichment.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds. High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of D-(+)-Raffinose-13C6, confirming the incorporation of the six ¹³C atoms.[11] The mass spectrum will show a characteristic isotopic distribution pattern, with the most abundant peak shifted by approximately 6 Da compared to the unlabeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information. In the ¹³C NMR spectrum of D-(+)-Raffinose-13C6, the signals corresponding to the labeled carbon atoms will exhibit significantly enhanced intensity. Furthermore, the coupling patterns between adjacent ¹³C atoms can confirm the positions of the labels within the molecule. ¹H NMR is also used to confirm the overall structure and purity.

Applications in Research and Drug Development

The primary application of D-(+)-Raffinose-13C6 is as a tracer in metabolic flux analysis.[4] This has significant implications for both basic research and pharmaceutical development.

  • Understanding Disease Metabolism: By tracing the metabolism of D-(+)-Raffinose-13C6, researchers can identify metabolic reprogramming in diseases such as cancer, diabetes, and neurodegenerative disorders.

  • Drug Mechanism of Action: This labeled compound can be used to investigate how a drug candidate alters specific metabolic pathways, providing crucial insights into its mechanism of action.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: While less common for a carbohydrate, labeled compounds can sometimes be used in specialized PK/PD studies to trace the distribution and metabolic fate of a drug delivery vehicle or a conjugate.

  • Cryopreservation: Unlabeled raffinose is used as a cryoprotectant.[2] Labeled raffinose could potentially be used to study the mechanisms of cryopreservation and cellular uptake during this process.

Experimental Protocol: A Step-by-Step Guide for Metabolic Labeling in Cell Culture

The following is a generalized protocol for a cell-based metabolic labeling experiment using D-(+)-Raffinose-13C6.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

  • Medium Exchange: Once the cells reach the desired confluency, replace the standard medium with a custom medium containing D-(+)-Raffinose-13C6 at a known concentration.

  • Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled raffinose. The incubation time will depend on the specific metabolic pathways being investigated.

  • Metabolite Extraction: After incubation, rapidly quench the metabolism and harvest the cells. Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Sample Preparation: Prepare the extracted metabolites for analysis by mass spectrometry or NMR. This may involve derivatization to improve chromatographic separation and ionization efficiency.

  • Data Acquisition: Analyze the samples using LC-MS/MS or a similar high-resolution technique to identify and quantify the ¹³C-labeled metabolites.

  • Data Analysis: Process the raw data to determine the isotopic enrichment in various downstream metabolites, providing a quantitative measure of metabolic fluxes.

Experimental_Workflow Cell_Culture 1. Seed and Grow Cells Medium_Exchange 2. Introduce ¹³C₆-Raffinose Medium Cell_Culture->Medium_Exchange Incubation 3. Incubate for Metabolic Uptake Medium_Exchange->Incubation Metabolite_Extraction 4. Quench and Extract Metabolites Incubation->Metabolite_Extraction Sample_Prep 5. Prepare Samples for Analysis Metabolite_Extraction->Sample_Prep Data_Acquisition 6. Analyze by LC-MS/MS Sample_Prep->Data_Acquisition Data_Analysis 7. Determine Isotopic Enrichment and Flux Data_Acquisition->Data_Analysis

Workflow for a typical metabolic labeling experiment with D-(+)-Raffinose-13C6.

Conclusion

D-(+)-Raffinose-13C6 is a valuable tool for the scientific community, enabling detailed investigations into complex metabolic networks. Its use as a stable isotope tracer provides a level of insight that is not achievable with unlabeled compounds. By understanding its properties, synthesis, and analytical requirements, researchers can confidently employ D-(+)-Raffinose-13C6 to advance our knowledge of biology and to accelerate the development of new medicines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439242, Raffinose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Periodic Table of Elements. Retrieved from [Link]

  • Wikipedia. (n.d.). Raffinose. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 175670880, Carbon-13. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon-12. Retrieved from [Link]

  • Dieuaide-Noubhani, M., et al. (2017). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis. Methods in Molecular Biology, 1540, 137-147. Retrieved from [Link]

  • CODATA Value: molar mass of carbon-12. (n.d.). The NIST Reference on Constants, Units, and Uncertainty. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • Alonso, A. P., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Methods in Molecular Biology, 833, 101-117. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxygen. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]

  • Chemistry For Everyone. (2024, May 4). What Is The Atomic Weight Of Hydrogen? [Video]. YouTube. Retrieved from [Link]

  • Filo. (2023, June 10). What will be the mass of one C-12 atom in g?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxygen - Element information, properties and uses. Periodic Table. Retrieved from [Link]

  • Chemistry For Everyone. (2024, March 30). What Is The Atomic Weight Of Oxygen? [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses. Periodic Table. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to Unlabeled Raffinose and D-(+)-Raffinose-¹³C₆: Principles and Applications

This guide provides a detailed exploration of the fundamental differences between unlabeled D-(+)-Raffinose and its stable isotope-labeled counterpart, D-(+)-Raffinose-¹³C₆. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the fundamental differences between unlabeled D-(+)-Raffinose and its stable isotope-labeled counterpart, D-(+)-Raffinose-¹³C₆. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to elucidate the core principles of isotopic labeling and its critical role in modern quantitative analysis. We will examine the physicochemical properties of both molecules and provide a practical, in-depth protocol for the application of D-(+)-Raffinose-¹³C₆ as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Foundation: Understanding Isotopic Labeling

In analytical chemistry and metabolic research, the ability to differentiate between molecules of the same compound is paramount. Isotopic labeling is a technique that makes this possible. It involves the replacement of one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes. For carbon, the most abundant isotope is carbon-12 (¹²C). By replacing some of these ¹²C atoms with the stable, heavier isotope carbon-13 (¹³C), we create a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher mass.[1] This mass difference is the key attribute that allows mass spectrometry to distinguish between the labeled ("heavy") and unlabeled ("light") forms of the compound.

This principle is the cornerstone of Isotope Dilution Mass Spectrometry (IDMS) , a powerful technique for precise and accurate quantification.[1] By adding a known quantity of a heavy-labeled standard to a sample, one can accurately determine the concentration of the naturally occurring light analyte, as the ratio of their signals in the mass spectrometer is directly proportional to their concentration ratio. The labeled standard acts as an ideal internal control, correcting for variations during sample preparation, chromatography, and ionization.[2]

A Tale of Two Molecules: Unlabeled vs. ¹³C₆-Labeled Raffinose

Raffinose is a naturally occurring trisaccharide found in many plants, including beans, cabbage, and whole grains.[3][4][5] It is composed of three monosaccharide units: galactose, glucose, and fructose, linked in sequence.[6][7]

  • Unlabeled D-(+)-Raffinose : This is the naturally abundant form of the molecule. All its carbon atoms are predominantly the ¹²C isotope.

  • D-(+)-Raffinose-¹³C₆ : This is the isotopically labeled analog. The "¹³C₆" designation signifies that six of the carbon atoms in the molecule have been replaced with the ¹³C isotope. Typically, this labeling is confined to one of the monosaccharide units, most commonly the glucose moiety, resulting in D-(+)-Raffinose-(glucose-¹³C₆).[8][9] This targeted labeling provides a significant and easily detectable mass shift.

The fundamental distinction lies in their mass, while their chemical behavior remains virtually identical. This is a critical feature for an internal standard, ensuring that it behaves just like the analyte of interest during extraction, separation, and ionization, thus providing the most accurate correction for any procedural variability.

Physicochemical Properties at a Glance

The following table summarizes and compares the key properties of both unlabeled raffinose and its ¹³C₆-labeled form.

PropertyUnlabeled D-(+)-RaffinoseD-(+)-Raffinose-¹³C₆ (glucose-¹³C₆)Rationale for Difference
Molecular Formula C₁₈H₃₂O₁₆[¹³C]₆C₁₂H₃₂O₁₆Six ¹²C atoms are replaced by ¹³C atoms.
Monoisotopic Mass 504.1690 g/mol [4]510.1892 g/mol The mass increases by ~1.00335 Da for each ¹³C atom.
Molar Mass (anhydrous) ~504.44 g/mol [6][7]~510.48 g/mol Reflects the increased mass of the six ¹³C isotopes.
Isotopic Purity Natural Abundance (~98.9% ¹²C)Typically >99 atom % ¹³C[10]The labeled compound is synthetically enriched with the ¹³C isotope.
Chemical Reactivity StandardIdenticalIsotopic substitution has a negligible effect on chemical properties.
Chromatographic Behavior StandardCo-elutes with unlabeled formIdentical chemical structure leads to the same retention time.
Mass Spectrometric Detection Detected at its specific m/zDetected at a mass shift of +6 DaThe key difference enabling simultaneous detection and differentiation.

The Power of Partnership: Quantitative Analysis Using IDMS

The primary application for D-(+)-Raffinose-¹³C₆ is as an internal standard for the accurate quantification of unlabeled raffinose in complex matrices such as food products, animal feed, or biological samples. The methodology of choice is typically Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).[11][12][13]

Why HILIC? Raffinose is a highly polar carbohydrate. Traditional reversed-phase chromatography is often ineffective at retaining such polar molecules. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile), which is ideal for separating polar analytes like oligosaccharides.[12]

Why Tandem Mass Spectrometry (MS/MS)? MS/MS provides exceptional selectivity and sensitivity. It operates by selecting a specific precursor ion (the molecule of interest) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then detecting a specific fragment ion in the third quadrupole (Q3). This precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM) and is highly specific to the target analyte, effectively filtering out noise from the sample matrix.[2]

Visualizing the Isotope Dilution Workflow

The following diagram illustrates the complete workflow for quantifying raffinose using its ¹³C₆-labeled internal standard.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Weigh Sample (e.g., food matrix) Spike 3. Spike Sample with Known Amount of ¹³C₆-IS Sample->Spike Add IS_Stock 2. Prepare Known Conc. D-(+)-Raffinose-¹³C₆ Stock IS_Stock->Spike Extract 4. Extract Sugars (e.g., Aqueous/Ethanol Extraction) Spike->Extract Cleanup 5. Clean-up & Filter (e.g., Centrifugation, Filtration) Extract->Cleanup Inject 6. Inject into HILIC-MS/MS System Cleanup->Inject Separate 7. Chromatographic Separation (Analytes Co-elute) Inject->Separate Detect 8. MS/MS Detection (MRM Mode) Separate->Detect Integrate 9. Integrate Peak Areas (Light & Heavy) Detect->Integrate Ratio 10. Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate 11. Plot Ratio vs. Conc. (Calibration Curve) Ratio->Calibrate Quantify 12. Quantify Analyte Conc. in Original Sample Calibrate->Quantify

Caption: Workflow for quantitative analysis of raffinose via IDMS.

Field-Proven Protocol: Quantifying Raffinose in a Food Matrix

This section provides a detailed, step-by-step methodology for the quantification of raffinose in a complex food matrix (e.g., soy flour) using HILIC-LC-MS/MS.

Materials and Reagents
  • Analytes: D-(+)-Raffinose (unlabeled), D-(+)-Raffinose-¹³C₆ (internal standard, IS)

  • Solvents: LC-MS grade acetonitrile, water, and ethanol

  • Reagents: Ammonium hydroxide (for mobile phase modification)

  • Equipment: Analytical balance, volumetric flasks, centrifuge, vortex mixer, syringe filters (0.22 µm), autosampler vials, LC-MS/MS system with ESI source.

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh 10 mg of unlabeled raffinose and D-(+)-Raffinose-¹³C₆ into separate 10 mL volumetric flasks.

    • Dissolve and bring to volume with a 50:50 (v/v) water:acetonitrile solution. These stocks are stable for several months when stored at -20°C.

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the D-(+)-Raffinose-¹³C₆ primary stock 1:100 with 50:50 water:acetonitrile.

  • Calibration Curve Standards:

    • Perform serial dilutions of the unlabeled raffinose primary stock to prepare a series of calibration standards. A typical concentration range would be 0.05, 0.1, 0.5, 1, 5, 10, and 25 µg/mL.

    • Spike each calibration standard with the IS working solution to a final constant concentration (e.g., 1 µg/mL).

Sample Preparation and Extraction

This protocol is adapted from established methods for sugar extraction from food flours.[14][15][16]

  • Weighing: Accurately weigh 0.5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Enzyme Inactivation (if necessary): Add 5 mL of 95% ethanol and incubate in a water bath at 85°C for 5 minutes to inactivate endogenous enzymes that could degrade the analyte.[14]

  • Spiking: Add a precise volume (e.g., 50 µL) of the 10 µg/mL IS working solution to the sample.

  • Extraction: Add 20 mL of 50% aqueous ethanol. Vortex vigorously for 2 minutes, then place in a sonicator bath for 30 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.

HILIC-MS/MS Instrumental Conditions

The following parameters provide a robust starting point for analysis.

ParameterSettingRationale
LC Column BEH Amide Column (e.g., 2.1 x 100 mm, 1.7 µm)Industry standard for HILIC separation of polar compounds like sugars.
Mobile Phase A Water with 0.1% Ammonium HydroxideAmmonium hydroxide promotes negative ion formation for better ESI sensitivity.
Mobile Phase B Acetonitrile with 0.1% Ammonium HydroxideHigh organic content is necessary for retention in HILIC mode.
Gradient 90% B -> 60% B over 10 minA shallow gradient ensures robust separation of isomers and other sugars.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 5 µL
Ionization Mode ESI NegativeCarbohydrates readily form [M-H]⁻ or adduct ions in negative mode.[13][17]
MRM Transitions See table belowSpecific precursor-product pairs ensure high selectivity for the analytes.
MRM Transitions for Detection
CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
Unlabeled Raffinose503.2341.120
D-(+)-Raffinose-¹³C₆509.2347.120

Note: The precursor ion is the deprotonated molecule [M-H]⁻. The product ion for raffinose (m/z 341.1) corresponds to the loss of the galactose moiety. For the ¹³C₆-labeled standard, both the precursor and the glucose-containing fragment are shifted by +6 Da. Collision energies may require optimization based on the specific instrument.

Visualizing the Principle of MRM Detection

This diagram shows how the mass spectrometer isolates and fragments the light and heavy versions of raffinose simultaneously.

cluster_0 cluster_1 Quadrupole 1 (Q1) Precursor Selection cluster_2 Quadrupole 2 (Q2) Collision Cell cluster_3 Quadrupole 3 (Q3) Product Selection cluster_4 R_light Raffinose (m/z 503.2) Q1_light Select m/z 503.2 R_light->Q1_light R_heavy Raffinose-¹³C₆ (m/z 509.2) Q1_heavy Select m/z 509.2 R_heavy->Q1_heavy Q2_light Fragment -> m/z 341.1 Q1_light->Q2_light Q2_heavy Fragment -> m/z 347.1 Q1_heavy->Q2_heavy Q3_light Select m/z 341.1 Q2_light->Q3_light Q3_heavy Select m/z 347.1 Q2_heavy->Q3_heavy Det_light Signal A Q3_light->Det_light Det_heavy Signal B Q3_heavy->Det_heavy

Caption: Parallel detection of unlabeled and ¹³C₆-labeled raffinose by MRM.

Conclusion: A Tool of Precision for Modern Science

References

  • PubChem. D-Glucose-¹³C₆ | C₆H₁₂O₆ | CID 66509130. National Center for Biotechnology Information. [Link]

  • PubChem. Raffinose | C₁₈H₃₂O₁₆ | CID 439242. National Center for Biotechnology Information. [Link]

  • Wikipedia. Raffinose. [Link]

  • R-Biopharm. Raffinose - Food & Feed Analysis. [Link]

  • PubMed. Oligosaccharide mapping analysis by HILIC-ESI-HCD-MS/MS for structural elucidation of fucoidan from sea cucumber Holothuria floridana. [Link]

  • PubMed. Composition-dependent MRM transitions and structure-indicative elution segments (CMTSES)-based LC-MS strategy for disaccharide profiling and isomer differentiation. [Link]

  • Waters Corporation. ANALYSIS OF OLIGOSACCHARIDES BY HILIC: POTENTIAL ADSORPTION ISSUE AND SOLUTION. [Link]

  • ACS Publications. Stable isotope dilution thermospray liquid chromatography/mass spectrometry method for determination of sugars and sugar alcohol. [Link]

  • Megazyme. RAFFINOSE/SUCROSE/GLUCOSE Assay Kit Booklet. [Link]

  • PubMed. Analysis of carbohydrates by mass spectrometry. [Link]

  • PMC. Determining 1-kestose, nystose and raffinose oligosaccharides in grape juices and wines using HPLC: method validation and characterization of products from Northeast Brazil. [Link]

  • EGUsphere. Quantification of 21 sugars in tropospheric particulate matter by ultra-high-performance liquid chromatography tandem mass spectrometry. [Link]

  • ResearchGate. Simple Liquid Chromatography-Mass Spectrometry Method for Quantification of Major Free Oligosaccharides in Bovine Milk. [Link]

  • LookChem. Cas 512-69-6, RAFFINOSE. [Link]

  • YouTube. What Is Isotope Dilution Mass Spectrometry?. [Link]

  • Google Patents.
  • Raffinose Family Oligosaccharides, Occurrence in Food Materials, Nutritional Implication and Methods of Analysis, a Review. [Link]

  • ResearchGate. LC/MS/MS retention time (t R ) and chosen MRM transitions for each analyte. [Link]

  • Merck Index. Raffinose. [Link]

  • YouTube. LC-MS/MS Method Development Part 4: Master MRM Transition Time Segmentation. [Link]

  • Waters Corporation. Quantification of Mono and Disaccharides in Foods. [Link]

  • Waters Corporation. Profiling of Carbohydrates in Honey by HILIC-MS. [Link]

  • Waters Corporation. Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. [Link]

  • Advion. SIMPLE LC/MS ANALYSIS OF CARBOHYDRATES USING THE ADVION expression COMPACT MASS SPECTROMETER. [Link]

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Foundational

Advanced Applications of 13C-Labeled Oligosaccharides in Metabolomics and Glycomics

Executive Summary The integration of 13C-labeled oligosaccharides into metabolomics represents a paradigm shift from qualitative profiling to precise, quantitative glycomics. While traditional metabolomics has mastered t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The integration of 13C-labeled oligosaccharides into metabolomics represents a paradigm shift from qualitative profiling to precise, quantitative glycomics. While traditional metabolomics has mastered the analysis of small primary metabolites, the structural complexity of glycans has historically hindered accurate quantification and flux analysis. 13C-stable isotope labeling resolves these bottlenecks by providing ideal internal standards for Isotope Dilution Mass Spectrometry (IDMS) and enabling high-resolution 13C-Metabolic Flux Analysis (13C-MFA). This guide details the production, application, and experimental workflows for utilizing 13C-labeled oligosaccharides to map metabolic pathways and quantify glycan pools with unprecedented accuracy.

The Strategic Value of 13C-Labeling in Glycomics

In high-performance liquid chromatography-mass spectrometry (LC-MS), matrix effects and ionization suppression often compromise the quantification of oligosaccharides. 13C-labeling offers distinct advantages over other isotopic methods (e.g., deuterium labeling):

  • Chromatographic Co-elution: Unlike deuterium (

    
    H), which can cause slight retention time shifts due to the kinetic isotope effect, 13C-labeled isotopologues co-elute perfectly with their endogenous 
    
    
    
    C counterparts. This ensures that the internal standard experiences the exact same ionization environment and matrix suppression, enabling near-perfect normalization.
  • Chemical Stability: The carbon backbone is non-exchangeable, unlike protons which can exchange with solvents, ensuring label integrity throughout harsh extraction and derivatization protocols.

  • Mass Resolution: The mass shift (typically +1 Da per carbon) is easily resolved by modern high-resolution MS (Orbitrap, Q-TOF), allowing for the simultaneous analysis of complex isotopologue distributions.

Production of 13C-Labeled Oligosaccharide Standards

The availability of high-purity standards is the limiting factor in quantitative glycomics. Two primary production streams exist, each serving distinct analytical needs.[1]

Method A: Chemoenzymatic Synthesis (Precision IDMS)

For targeted quantification (IDMS), structurally defined standards are required. Chemoenzymatic synthesis is the gold standard, combining the scalability of chemical synthesis with the regio-specificity of glycosyltransferases.

  • Mechanism: A 13C-labeled monosaccharide (e.g., U-13C-Glucose) is enzymatically converted into a nucleotide sugar donor (e.g., UDP-U-13C-Galactose). A specific glycosyltransferase then transfers this labeled sugar onto an acceptor core (e.g., Lactose).

  • Example: Synthesis of 13C-3'-Sialyllactose (3'-SL).

    • Precursor: U-13C-N-Acetylneuraminic acid (Neu5Ac).

    • Activation: Conversion to CMP-U-13C-Neu5Ac using Neisseria meningitidis CMP-sialic acid synthetase (NmCSS).

    • Transfer: Sialylation of Lactose using Pasteurella multocida sialyltransferase (PmST1).[2]

    • Result: A pure standard with a defined mass shift (+11 Da if the sialic acid is fully labeled) for use as an internal standard.

Method B: Metabolic Engineering (Global Profiling)

For untargeted metabolomics, a "yeast extract" approach is often used. Organisms like Pichia pastoris or E. coli are grown on U-13C-Glucose as the sole carbon source. The resulting cell lysate contains a complex mixture of uniformly labeled (U-13C) metabolites and oligosaccharides.

  • Utility: These extracts serve as a "biological spike-in" standard, providing reference signals for hundreds of metabolites simultaneously. While less specific than chemoenzymatic standards, they correct for global instrument drift and extraction efficiency.

Visualization: Chemoenzymatic Synthesis Workflow

The following diagram illustrates the precision synthesis of a 13C-labeled oligosaccharide standard.

ChemoenzymaticSynthesis Substrate U-13C-Monosaccharide (e.g., 13C-Neu5Ac) Activation Activation Enzyme (e.g., NmCSS) Substrate->Activation ATP/CTP Donor Nucleotide Sugar Donor (CMP-13C-Neu5Ac) Activation->Donor Transfer Glycosyltransferase (e.g., PmST1) Donor->Transfer Acceptor Acceptor Core (e.g., Lactose) Acceptor->Transfer Product 13C-Labeled Oligosaccharide (13C-3'-Sialyllactose) Transfer->Product Specific Linkage (α-2,3)

Caption: Workflow for the chemoenzymatic synthesis of specific 13C-labeled oligosaccharide standards using activated nucleotide sugar donors.

Core Applications in Metabolomics

Application A: Isotope Dilution Mass Spectrometry (IDMS)

IDMS is the definitive method for absolute quantification. A known amount of 13C-labeled standard is spiked into the biological sample before extraction.

  • Protocol Logic: Since the standard and analyte are chemically identical, any loss during extraction (e.g., phase separation, SPE cleanup) affects both equally. The ratio of the Light (Endogenous) to Heavy (Standard) signal remains constant, allowing precise back-calculation of the original concentration.

  • Target: Human Milk Oligosaccharides (HMOs), Heparan Sulfate, and N-glycans released from therapeutic antibodies.

Application B: 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA goes beyond static concentration measurements to determine the rate of pathway activity.

  • Workflow: Cells are cultured with a 13C-tracer (e.g., [1,2-13C]-Glucose). Over time, the label is incorporated into nucleotide sugars (UDP-GlcNAc, GDP-Fuc) and subsequently into cellular glycans.

  • Data Output: The Mass Isotopomer Distribution (MID) reveals the contribution of different pathways (e.g., glycolysis vs. pentose phosphate pathway) to the glycan pool. For instance, the labeling pattern of Fucose in cell surface glycans can indicate the activity of the de novo synthesis pathway vs. the salvage pathway.

Application C: In Vivo Fate Tracking

A groundbreaking application involves intrinsic labeling.[3] In a study cited by Rudloff et al., lactating mothers were given a bolus of 13C-Galactose. The label was incorporated into HMOs in the mammary gland.[3]

  • Observation: The 13C-HMOs were tracked in the breastfed infants' urine.[3]

  • Insight: This proved that specific HMOs are absorbed intact by the infant gut and excreted renally, while others are metabolized by the gut microbiome, providing the first direct evidence of HMO metabolic fate in humans.

Experimental Workflow: Targeted Glycan Quantification

This protocol outlines the quantification of intracellular oligosaccharides using IDMS.

Materials:

  • Internal Standard: U-13C-Labeled Oligosaccharide (e.g., 13C-2'-Fucosyllactose), 10 µM stock.

  • Column: Porous Graphitized Carbon (PGC) (Hypercarb, 2.1 x 100 mm, 3 µm). PGC is critical for separating isomeric oligosaccharides that C18 cannot resolve.

  • Mobile Phase: A: 10 mM Ammonium Bicarbonate (pH 8.5); B: Acetonitrile.

Step-by-Step Protocol:

  • Cell Quenching & Spiking:

    • Rapidly wash cells with ice-cold PBS to remove media.

    • Add Quenching Solution (80% Acetonitrile, -20°C).

    • IMMEDIATELY spike a known amount (e.g., 50 pmol) of the 13C-Internal Standard into the quenching solution. Crucial: Spiking before cell lysis accounts for extraction losses.

  • Extraction:

    • Scrape cells and transfer to a tube. Vortex vigorously for 1 min.

    • Centrifuge at 14,000 x g for 15 min at 4°C to pellet proteins/debris.

    • Transfer supernatant to a new vial. Dry under nitrogen stream.

  • Reconstitution:

    • Reconstitute in 50 µL of Mobile Phase A.

  • LC-MS/MS Analysis:

    • Inject 5 µL onto the PGC column.

    • Gradient: 0-5 min (5% B), 5-20 min (5-40% B), 20-25 min (40-90% B).

    • MS Detection: Operate in Negative Ion Mode (ESI-). Monitor the [M-H]- ion for both the endogenous (Light) and standard (Heavy) species.

    • Note: PGC columns require high pH (Ammonium Bicarbonate) for optimal peak shape of acidic oligosaccharides.

Visualization: IDMS Experimental Workflow

IDMSWorkflow Sample Biological Sample (Cells/Plasma) Spike Spike 13C-Standard (Prior to Extraction) Sample->Spike Extract Extraction & Protein Precipitation (80% ACN, -20°C) Spike->Extract LC LC Separation (PGC Column) Extract->LC MS High-Res MS Detection (Orbitrap/Q-TOF) LC->MS Data Ratio Calculation (Light Area / Heavy Area) MS->Data

Caption: Step-by-step workflow for Isotope Dilution Mass Spectrometry (IDMS) ensuring accurate quantification by spiking standards prior to extraction.

Data Analysis: Handling Isotopologues

In 13C-MFA, the data is not a single concentration but a distribution.

Table 1: Mass Isotopomer Distribution (MID) Interpretation

IsotopologueMass ShiftInterpretation
M+0 +0 DaUnlabeled metabolite (synthesized before label addition or from unlabeled sources).
M+1 +1 DaIncorporation of a single 13C atom.[3]
M+n +n DaFully labeled molecule (if U-13C substrate is used).
Average Enrichment N/ACalculated as

, representing the total fractional labeling.

Correction for Natural Abundance: Raw MS data must be corrected for the natural presence of 13C (1.1%) in the "unlabeled" pool. Software such as IsoCor or Polly is standard for performing this matrix-based correction to derive the true metabolic tracer enrichment.

References

  • Rudloff, S., et al. (2012). 13C-labeled oligosaccharides in breastfed infants' urine: Individual-, structure- and time-dependent differences in the excretion. The Glycobiology Journal. Retrieved from [Link]

  • Hermann, G., et al. (2018). 13C-Labelled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Konietzny, P. B., et al. (2022).[2] Enzymatic Sialylation of Synthetic Multivalent Scaffolds: From 3′-Sialyllactose Glycomacromolecules to Novel Neoglycosides. Macromolecular Bioscience. Retrieved from [Link]

  • Gao, Q., et al. (2019). Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides. Journal of Organic Chemistry. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Metabolic Flux Analysis of Raffinose Hydrolysis with 13C Labeling

This Application Note is designed for researchers in metabolic engineering and drug development. It details the rigorous application of 13C-Metabolic Flux Analysis (13C-MFA) to elucidate the hydrolysis and catabolism of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolic engineering and drug development. It details the rigorous application of 13C-Metabolic Flux Analysis (13C-MFA) to elucidate the hydrolysis and catabolism of Raffinose , a trisaccharide with complex degradation kinetics.

Abstract

Raffinose (Galactose-ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


-1,6-Glucose-

-1,2-

-Fructose) represents a critical carbon source for industrial fermentation and a key target in gut microbiome therapeutics.[1] However, its bifurcated degradation pathway—via Invertase (SUC2) or

-Galactosidase (MEL1/Agals)
—creates a metabolic node that is difficult to resolve with measuring extracellular concentration alone. This guide provides a definitive protocol for using 13C-labeling to quantify the intracellular flux of raffinose hydrolysis, distinguishing between competing cleavage pathways and subsequent central carbon metabolism entry points.

Part 1: Strategic Experimental Design

The Metabolic Challenge: The "Raffinose Node"

Before pipetting, one must understand the stoichiometry. Raffinose hydrolysis is not linear; it is a competitive branch point depending on the enzymatic arsenal of the host organism (e.g., S. cerevisiae vs. Bifidobacterium).

  • Route A (Invertase/Sucrase): Cleaves the

    
    -fructosidic bond.[2]
    
    • Products:Melibiose (Gal-Glc) + Fructose .

    • Implication: If the host lacks a melibiose transporter or melibiase, 2/3 of the carbon (the melibiose moiety) is wasted.

  • Route B (

    
    -Galactosidase):  Cleaves the 
    
    
    
    -galactosidic bond.[2]
    • Products:Galactose + Sucrose (Glc-Fru).

    • Implication: Sucrose is readily degraded into Glucose and Fructose, allowing 100% carbon recovery if Galactose is also metabolized.

Tracer Selection Strategy

Standard MFA uses U-13C Glucose. However, for raffinose, we must use specific tracers to resolve the hydrolysis step.

Tracer StrategyDescriptionApplicationCost
U-13C Raffinose Uniformly labeled carbons (C18).Gold Standard. Allows tracking of all fragments. Essential for determining the fate of the Galactose moiety vs. Fructose moiety.High
Reverse Labeling Unlabeled Raffinose + U-13C Glucose (co-feed).Measures how Raffinose-derived (unlabeled) fragments dilute the 13C-labeled central pool.Low
Positional Labeling Enzymatically synthesized (e.g., 13C-Galactose + Sucrose).Resolves Route A vs. Route B specifically by tracking the label on the Galactose moiety.Very High

Recommendation: This protocol focuses on the U-13C Raffinose method for direct flux quantification, as it provides the most unambiguous data for the hydrolysis node.

Part 2: Detailed Protocol

Phase 1: Cultivation and Tracer Administration

Objective: Achieve isotopic steady-state or dynamic enrichment in the intracellular metabolite pool.

  • Inoculum Prep: Grow the strain (S. cerevisiae, E. coli, or probiotic) in minimal medium with trace (unlabeled) raffinose to induce transporter/enzyme expression.

  • Main Culture:

    • Use M9 Minimal Medium (bacteria) or YNB (yeast) devoid of other carbon sources.

    • Substrate: 2 g/L Total Raffinose.

    • Labeling Ratio: Mix 20% U-13C Raffinose with 80% Unlabeled Raffinose . This 20:80 ratio is optimal for MS detection; 100% labeled tracer often saturates mass isotopomer distributions (MIDs), masking specific bond-breaking events.

  • Bioreactor Settings:

    • Volume: 250 mL (mini-bioreactor) or 50 mL (shake flask).

    • Maintain pH (6.[3]0) and Temp (30°C/37°C) strictly. Enzyme kinetics are temp-dependent.

  • Sampling Point: Harvest cells during mid-exponential phase (OD600 ~ 1.0–2.0). Crucial: Metabolic steady-state is assumed here (fluxes are constant), even if isotopic steady-state is still approaching.

Phase 2: Rapid Quenching and Extraction

Causality: Metabolism turns over in milliseconds. Slow quenching leads to "sampling artifacts" where ATP/ADP ratios shift, invalidating the flux map.

  • Quenching:

    • Prepare -40°C 60% Methanol (v/v) in a specialized quenching bath.

    • Rapidly withdraw 5 mL of culture and inject directly into 20 mL of the cold methanol solution.

    • Mechanism:[1][4][5][6][7] The extreme cold and solvent shock instantly denature enzymes, "freezing" the metabolic state.

  • Separation:

    • Centrifuge at -10°C, 4000 x g for 5 mins .

    • Discard supernatant (extracellular medium) unless analyzing secretion rates.

  • Extraction:

    • Resuspend pellet in boiling ethanol (75%) or acidic acetonitrile (50% ACN, 0.1% Formic Acid) for 3 mins.

    • Why? Boiling ethanol is superior for sugar phosphates; Acidic ACN is better for organic acids. For Raffinose MFA, boiling ethanol is preferred to preserve the sugar phosphates.

    • Lyophilize the extract to dryness.

Phase 3: Analytical Measurement (GC-MS / LC-MS)

To solve the flux map, we need the Mass Isotopomer Distribution (MID) of:

  • Intracellular Sugars: Raffinose, Melibiose, Sucrose, Glucose, Fructose, Galactose.

  • Central Metabolites: G6P, F6P, Pyruvate, TCA intermediates (Citrate, Malate).

Instrument: GC-MS (Agilent 5977 or similar) is robust for central metabolism. LC-MS/MS (Triple Quad) is required for the intact oligosaccharides.

GC-MS Derivatization Protocol (MOX-TMS):

  • Add 50

    
    L Methoxyamine hydrochloride  (20 mg/mL in pyridine). Incubate 30°C, 90 min. (Protects keto groups).
    
  • Add 80

    
    L MSTFA  (N-methyl-N-trimethylsilyltrifluoroacetamide). Incubate 37°C, 30 min. (Silylates hydroxyls for volatility).
    
  • Inject: 1

    
    L in Splitless mode.
    

Data Acquisition:

  • Monitor ions [M-57]+ (loss of tert-butyl) for TMS derivatives.

  • Correct raw ion intensities for natural isotope abundance using software (e.g., IsoCor).

Part 3: Computational Flux Modeling

Atom Mapping and Stoichiometry

This is the core of the analysis. You must define the carbon transitions in your MFA software (e.g., INCA, 13C-Flux2).

The Raffinose Node (Network Definition):

Atom Transitions (Standard ABC mapping):

  • Raffinose (18C) = Gal(1-6)-Glc(7-12)-Fru(13-18)

  • Invertase Split:

    • Raffinose (ABC)

      
       Melibiose (AB) + Fructose (C)
      
    • Mapping:abcdefghijklmnopqr -> abcdefghijkl + mnopqr

  • 
    -Gal Split: 
    
    • Raffinose (ABC)

      
       Galactose (A) + Sucrose (BC)
      
    • Mapping:abcdefghijklmnopqr -> abcdef + ghijklmnopqr

Flux Calculation Workflow
  • Input: Corrected MIDs of Glucose-6-P, Fructose-6-P, and free intracellular sugars.

  • Constraints: Measured extracellular rates (Raffinose uptake rate, Biomass growth rate).

  • Solver: Minimize the variance-weighted sum of squared residuals (SSR) between simulated and measured MIDs.

  • Output: Net flux values (mmol/gDW/h) for Route A vs. Route B.

Part 4: Visualization & Logic

Pathway Logic Diagram

The following diagram illustrates the competitive hydrolysis routes and the flow of labeled carbon.

RaffinoseFlux Raffinose_Ext Raffinose (Extracellular) [U-13C Tracer] Raffinose_Int Raffinose (Intracellular) Raffinose_Ext->Raffinose_Int Transport Melibiose Melibiose (Gal-Glc) Raffinose_Int->Melibiose Invertase (Route A) Sucrose Sucrose (Glc-Fru) Raffinose_Int->Sucrose Galactose Galactose Raffinose_Int->Galactose α-Galactosidase (Route B) Fructose Fructose Raffinose_Int->Fructose Melibiose->Galactose Melibiase Glucose Glucose Melibiose->Glucose Sucrose->Glucose Invertase Sucrose->Fructose G6P G6P / Glycolysis Galactose->G6P Glucose->G6P Fructose->G6P Biomass Biomass G6P->Biomass Flux Determination

Caption: Competitive hydrolysis pathways of Raffinose. Route A (Red) vs. Route B (Blue) determines carbon entry efficiency.

Part 5: Troubleshooting & Validation

Self-Validating the System

To ensure your flux map is real and not a computational artifact:

  • The "Sum of Carbons" Check: The sum of fluxes into the G6P/F6P pool must match the measured biomass growth yield. If your model predicts high hydrolysis but low growth, check for extracellular secretion of Melibiose (common in S. cerevisiae).

  • Parallel Labeling: Run a control with U-13C Glucose + Unlabeled Raffinose .

    • Prediction: If Raffinose is being hydrolyzed, the intracellular Glucose/Fructose pool labeling will be diluted relative to the substrate. The degree of dilution quantifies the Raffinose contribution.

Common Pitfalls
  • Scrambling via Pentose Phosphate Pathway (PPP): High PPP flux rearranges carbon backbones, complicating the interpretation of sugar fragments. Solution: Include G6P and Pentose-5-P MIDs in the model to constrain PPP flux.

  • Incomplete Hydrolysis: In some strains, raffinose is only partially hydrolyzed (e.g., to Melibiose), and the Melibiose is excreted. Solution: Measure extracellular Melibiose concentration by HPLC.

References

  • 13C Metabolic Flux Analysis: Classification and Characterization. Frontiers in Physiology. [Link]

  • 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism. PMC - NIH. [Link]

  • Metabolic Flux Analysis: A Comprehensive Review. PMC - NIH. [Link]

  • Raffinose Family Oligosaccharides: Friend or Foe? Frontiers in Plant Science. [Link]

  • A Roadmap for Interpreting 13C Metabolite Labeling Patterns. Current Opinion in Biotechnology. [Link]

Sources

Application

High-Resolution HILIC-MS/MS Protocol for the Separation of D-(+)-Raffinose-13C6 and Sucrose

Abstract & Scope This technical guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol for the separation and quantification of D-(+)-Raffinose-13C6 (a stable isotope-labeled trisaccharide)...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol for the separation and quantification of D-(+)-Raffinose-13C6 (a stable isotope-labeled trisaccharide) and Sucrose (a disaccharide).[1]

While traditional ligand-exchange chromatography (e.g., Ca²⁺/Pb²⁺ columns) is sufficient for bulk sugar analysis, it fails in applications requiring high sensitivity and mass spectrometry (MS) compatibility, such as intestinal permeability studies or metabolic flux analysis .[1] This protocol utilizes an Amide-functionalized HILIC stationary phase , which prevents Schiff base formation (common with amino columns) and provides superior selectivity based on the Degree of Polymerization (DP).[1]

Target Audience: Analytical Chemists, DMPK Scientists, and Metabolic Researchers.[1]

Physicochemical Context & Separation Logic[2][3][4]

The separation challenge lies in the high polarity and structural similarity of the analytes. In HILIC, retention is governed by the partitioning of analytes between a water-enriched layer on the stationary phase surface and the acetonitrile-rich mobile phase.

AnalyteFormulaMW (Da)Structure TypePolarity (LogP)Elution Order (HILIC)
Sucrose C₁₂H₂₂O₁₁342.30Disaccharide (Glc-Fru)-3.701st (Lower DP)
Raffinose-13C6 ¹³C₆C₁₂H₃₂O₁₆510.45*Trisaccharide (Gal-Glc-Fru)-6.002nd (Higher DP)

*Mass approximation based on +6 Da shift from native Raffinose (504.44 Da).[1]

Mechanism of Action

The Amide-80 stationary phase forms a stable hydration shell.[1]

  • Sucrose (DP2): Partitions less strongly into the hydration shell; elutes earlier.[1]

  • Raffinose-13C6 (DP3): Higher number of hydroxyl groups interacts more strongly with the hydration shell; elutes later.[1]

Experimental Protocol: HILIC-MS/MS

This is the "Gold Standard" method for biological matrices (plasma/urine) where the 13C6 isotope is used as an internal standard or tracer.[1]

Instrumentation & Conditions[1][3][4][5]
ParameterSpecificationCausality / Rationale
Column TSKgel Amide-80 (3 µm, 2.0 x 150 mm) or Waters XBridge Amide (3.5 µm)Amide phases are non-reactive (no Schiff bases) and stable at high pH compared to Amino phases.[1]
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.[1]8)Provides ionic strength to control peak shape; volatile for MS.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)The "weak" solvent in HILIC mode.[1]
Flow Rate 0.2 - 0.3 mL/minOptimized for electrospray ionization (ESI) efficiency.[1]
Temp 40°C - 50°CElevated temp reduces mobile phase viscosity and improves mass transfer (sharper peaks).[1]
Injection 2 - 5 µLLow volume prevents solvent mismatch effects.[1]
Gradient Program

Note: HILIC gradients run from High Organic to Low Organic.

  • 0.0 min: 80% B (Equilibration)

  • 2.0 min: 80% B (Hold to elute non-polars)

  • 10.0 min: 60% B (Linear ramp to elute sugars)

  • 12.0 min: 60% B (Hold)[1]

  • 12.1 min: 80% B (Re-equilibration)

  • 20.0 min: End

Mass Spectrometry Detection (ESI-MS/MS)

Sugars ionize best as adducts in positive mode or deprotonated ions in negative mode.[1] Negative mode is often cleaner for sugars.[1]

Source Parameters (Sciex QTRAP / Agilent 6400 example):

  • Polarity: Negative (ESI-)[1]

  • Gas Temp: 300°C

  • Nebulizer: 45 psi[1]

MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell (ms)Collision Energy (V)
Sucrose 341.1 [M-H]⁻179.0 (Glc)5015
Raffinose (Nat) 503.2 [M-H]⁻341.1 (Sucrose frag)5020
Raffinose-13C6 509.2 [M-H]⁻347.1 (Labeled frag)*5020

*Note: The Product Ion for 13C6 depends on which ring is labeled.[1] If the Glucose moiety is labeled, the fragment will shift. Verify with product standard.

Experimental Protocol: HILIC-ELSD/CAD (QC/Bulk)

For purity analysis of the Raffinose-13C6 reagent itself, or non-biological samples where MS is overkill.

  • Detector: ELSD (Evaporative Light Scattering) or CAD (Charged Aerosol).[1]

    • ELSD Temp: 60°C (Drift tube).

    • Gain: High.[1][2][3]

  • Mobile Phase: Same as MS method (Ammonium Acetate is volatile, required for ELSD).[1]

  • Isocratic Option: 70% Acetonitrile / 30% Aqueous Buffer can separate these two in under 15 minutes if gradient pumps are unavailable.[1]

Sample Preparation Workflow

CRITICAL STEP: HILIC is extremely sensitive to the sample solvent.[1] Injecting a sample dissolved in 100% water into a 80% ACN mobile phase will cause "solvent washout" and double peaks.[1]

Protocol: Biological Matrix (Urine/Plasma)[1][8]
  • Aliquot: Take 50 µL of Plasma/Urine.

  • Protein Precipitation: Add 150 µL of Ice-Cold Acetonitrile (1:3 ratio).

  • Vortex: 30 seconds.

  • Centrifuge: 10,000 x g for 10 mins at 4°C.

  • Dilution (The "HILIC Trick"): Transfer supernatant to a vial. If the peak shape is poor, dilute the supernatant 1:1 with Acetonitrile (Final composition ~85-90% Organic).[1]

    • Why? This matches the initial mobile phase conditions, focusing the analytes at the head of the column.

Visualized Workflows

Diagram 1: HILIC Separation Mechanism

This diagram illustrates why Sucrose and Raffinose separate based on their interaction with the Amide water layer.[1]

HILIC_Mechanism StationaryPhase Stationary Phase (Silica + Amide Ligands) WaterLayer Water-Enriched Layer (Hydration Shell) StationaryPhase->WaterLayer Hydrogen Bonding MobilePhase Mobile Phase (High ACN / Low H2O) WaterLayer->MobilePhase Dynamic Equilibrium Sucrose Sucrose (DP2) Moderate Partitioning Elutes 1st MobilePhase->Sucrose Solvated Raffinose Raffinose-13C6 (DP3) Strong Partitioning Elutes 2nd MobilePhase->Raffinose Solvated Sucrose->WaterLayer Weak Interaction Raffinose->WaterLayer Strong Interaction (More -OH groups)

Caption: Schematic of the differential partitioning mechanism. Raffinose (DP3) resides longer in the water-enriched layer than Sucrose (DP2).[1]

Diagram 2: Analytical Workflow (Sample to Data)

Workflow Sample Biological Sample (Plasma/Urine) PPT Protein Precipitation (3:1 ACN:Sample) Sample->PPT Centrifuge Centrifugation 10k x g PPT->Centrifuge Supernatant Supernatant (High Organic) Centrifuge->Supernatant HPLC HILIC Separation Amide Column Supernatant->HPLC Inject 5µL MS MS/MS Detection MRM Mode HPLC->MS Elution Data Quantification Ratio 13C6/Native MS->Data

Caption: Step-by-step workflow from biological matrix preparation to MS quantification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Split Peaks Sample solvent too aqueous.Dilute sample with more ACN (e.g., 1:1) before injection.[1]
Drifting Retention Column not equilibrated.HILIC requires long equilibration.[1] Allow 20 column volumes between runs or after startup.
Low Sensitivity Ion suppression.[1]Ensure protein precipitation is clean.[1] Switch from Acetate to Formate buffer (or adjust pH).
Pressure High Salt precipitation.[1]Ensure buffer concentration is <20mM when ACN >80%.[1] Check mixing tee.

References

  • Tosoh Bioscience. (2025).[1] Separation of Saccharides Using TSKgel Amide-80. Retrieved from

  • Helix Chromatography. (2025).[1] HPLC Methods for analysis of Raffinose and Sucrose. Retrieved from

  • National Institutes of Health (NIH). (2023).[1] LC-MS/MS Method for the Evaluation of Intestinal Permeability. Retrieved from

  • Welch Materials. (2024). Comparison Between Amino (NH2) Columns and Amide Columns in Carbohydrate Analysis. Retrieved from [1]

  • Sigma-Aldrich. (2025).[1] D-(+)-Raffinose Analytical Standard Documentation. Retrieved from

Sources

Method

Application Note: High-Resolution Prebiotic Profiling of Raffinose Using 13C Stable Isotope Probing (SIP)

Introduction & Scientific Rationale Raffinose is a trisaccharide (galactose-glucose-fructose) abundantly found in legumes and whole grains.[1] As humans lack the -galactosidase enzyme required to hydrolyze the -1,6 linka...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Raffinose is a trisaccharide (galactose-glucose-fructose) abundantly found in legumes and whole grains.[1] As humans lack the


-galactosidase enzyme required to hydrolyze the 

-1,6 linkage, raffinose passes undigested into the colon, where it acts as a substrate for microbial fermentation.[1] While its prebiotic potential is well-documented, standard fermentation assays fail to distinguish between metabolites derived from the test substrate and those derived from endogenous residues (proteins/mucins) already present in the fecal inoculum.[1]

The Solution: 13C Stable Isotope Probing (SIP) By using uniformly labeled [U-13C]raffinose, researchers can achieve two critical analytical breakthroughs:

  • Phylogenetic Tracing (Who is eating it?): 13C is incorporated into the nucleic acids (DNA/RNA) of active fermenters.[1] Isopycnic ultracentrifugation separates "heavy" (13C-labeled) DNA from "light" (12C) DNA, allowing precise identification of primary degraders via sequencing.[1]

  • Metabolic Flux Analysis (What are they making?): 13C enrichment in Short-Chain Fatty Acids (SCFAs) measured via GC-MS quantifies the exact contribution of raffinose to the butyrogenic or propionogenic output, eliminating background noise.[1]

Experimental Design Strategy

To ensure data integrity, the experimental design must account for background carbon and natural isotope abundance.

Treatment Groups
GroupSubstratePurpose
A (Experimental) [U-13C] Raffinose (>99 atom % 13C)Trace carbon flow into biomass and metabolites.[1][2]
B (Control) Unlabeled (12C) RaffinoseEstablish baseline growth and natural isotope abundance.[1]
C (Blank) No SubstrateMeasure endogenous fermentation (background noise).
Critical Causality: Why Uniform Labeling?

Using [U-13C]raffinose is superior to position-specific labeling (e.g., C1-13C) for exploratory prebiotic studies.[1] Microbial cross-feeding can scramble carbon backbones; uniform labeling ensures that any metabolite derived from the raffinose skeleton retains a mass shift, preventing false negatives in downstream analysis.

Protocol 1: Anaerobic In Vitro Fecal Fermentation

Objective: To simulate colonic conditions and facilitate microbial uptake of 13C-raffinose.

Reagents & Equipment
  • Basal Medium: Phosphate-buffered, anaerobic medium (pH 6.[1]8) containing trace minerals and vitamins, but no other carbon sources.[1]

  • Inoculum: Fresh human feces (processed within 2h of defecation), homogenized 1:10 (w/v) in anaerobic PBS.[1]

  • Gas Phase: 80% N2, 10% CO2, 10% H2.[1]

Step-by-Step Workflow
  • Medium Preparation: Dispense 9 mL of reduced basal medium into Balch tubes or anaerobic serum bottles. Autoclave and purge with anaerobic gas.

  • Substrate Addition: Add [U-13C]raffinose (Group A) or 12C-raffinose (Group B) to a final concentration of 1% (w/v). Note: Filter-sterilize the raffinose solution; do not autoclave, as caramelization may occur.[1]

  • Inoculation: Inject 1 mL of fecal slurry into each tube (final volume 10 mL).

  • Incubation: Incubate at 37°C with shaking (120 rpm).

  • Sampling: Harvest samples at 0h, 6h, 12h, and 24h .

    • Rationale: Raffinose is fermented rapidly.[1] 6-12h captures primary degraders; 24h captures cross-feeders.[1]

  • Quenching: Immediately centrifuge samples (10,000 x g, 5 min).

    • Supernatant: Store at -80°C for Metabolite Analysis (Protocol 3).

    • Pellet: Store at -80°C for DNA Extraction (Protocol 2).

Protocol 2: Quantitative DNA-SIP (qSIP)[1]

Objective: To separate and sequence the DNA of bacteria that actively metabolized the 13C-raffinose.

Mechanism

Bacteria metabolizing [U-13C]raffinose incorporate the heavy carbon into their nucleotides.[1] This increases the buoyant density of their DNA. We separate "Heavy DNA" (active degraders) from "Light DNA" (non-degraders) using a Cesium Chloride (CsCl) density gradient.[1]

Workflow Diagram (Graphviz)

SIP_Workflow Sample Fecal Pellet (-80°C) Extract DNA Extraction (High MW) Sample->Extract Mix Gradient Prep CsCl + Buffer Extract->Mix Add 3-5µg DNA Spin Ultracentrifugation (140,000 x g, 48h) Mix->Spin Fract Fractionation (12-15 fractions) Spin->Fract QC Density Check (Refractometer) Fract->QC Seq 16S rRNA Sequencing Fract->Seq

Caption: Workflow for DNA Stable Isotope Probing (SIP) to isolate 13C-labeled genomic DNA.

Key Steps
  • DNA Extraction: Use a method that minimizes shearing (e.g., bead-beating + phenol-chloroform).[1] High molecular weight DNA is crucial for sharp bands in the gradient.

  • Gradient Setup: Mix ~3-5 µg of DNA with CsCl solution to a final buoyant density of 1.725 g/mL .

  • Ultracentrifugation: Spin at 140,000 x g for >48 hours at 20°C. This establishes the density gradient.

  • Fractionation: Carefully divide the tube into ~15 fractions of equal volume.

  • Validation: Measure the refractive index of each fraction to determine precise density.

  • Sequencing: Perform 16S rRNA gene amplification on all fractions. "Heavy" fractions (density > 1.735 g/mL) in the 13C-treatment group represent the raffinose degraders.[1]

Protocol 3: 13C-Metabolite Tracking (GC-MS)[1]

Objective: To quantify the conversion of raffinose into SCFAs (Acetate, Propionate, Butyrate) and calculate 13C enrichment.

Analytical Challenge

SCFAs are volatile and polar.[3] They must be derivatized to be analyzed by GC-MS. The MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) method is preferred because it produces stable TBDMS derivatives with distinct mass spectra.[1]

Step-by-Step Methodology
  • Extraction: Acidify 100 µL of fermentation supernatant with HCl to pH 2-3. Extract with diethyl ether or ethyl acetate.[1]

  • Derivatization: Mix extract with MTBSTFA (with 1% TBDMCS) and incubate at 60°C for 30 mins.

  • GC-MS Setup:

    • Column: HP-5ms or equivalent non-polar capillary column.

    • Mode: SIM (Selected Ion Monitoring) is required for high sensitivity.[1]

    • Ions to Monitor: Monitor the molecular ion (M) and isotopomers (M+1, M+2, etc.) for each SCFA.

      • Acetate-TBDMS: m/z 117 (M), 118 (M+1), 119 (M+2).[1]

      • Propionate-TBDMS: m/z 131 (M), 132 (M+1)...[1]

      • Butyrate-TBDMS: m/z 145 (M), 146 (M+1)...[1]

Metabolic Pathway Diagram (Graphviz)[1]

Raffinose_Metabolism Raf [U-13C] Raffinose Mono 13C-Galactose 13C-Glucose 13C-Fructose Raf->Mono α-Galactosidase (Bifidobacterium) Pyr 13C-Pyruvate (Central Node) Mono->Pyr Glycolysis Ace 13C-Acetate (m/z 117+n) Pyr->Ace Acetyl-CoA Prop 13C-Propionate (m/z 131+n) Pyr->Prop Succinate/Acrylate Pathway Lact 13C-Lactate Pyr->Lact LDH But 13C-Butyrate (m/z 145+n) Ace->But Cross-feeding (Acetyl-CoA Transferase) Lact->Prop Cross-feeding Lact->But Cross-feeding

Caption: Flux of 13C from raffinose to SCFAs.[1] Blue nodes indicate measurable end-products.

Data Interpretation & Calculation

Calculating 13C Enrichment (Atom % Excess)

To prove the SCFAs came from raffinose and not protein fermentation, calculate the Atom Percent Excess (APE) .

  • Measure Isotopomer Distribution: From the GC-MS, obtain the intensities of M+0, M+1, M+2, etc.[1]

  • Calculate Fractional Abundance (F):

    
    [1]
    
  • Calculate Average Enrichment:

    
    
    Where 
    
    
    
    is the number of 13C atoms.[1]

Interpretation:

  • High APE in Acetate/Lactate: Indicates primary fermentation by Bifidobacterium or Lactobacillus.[1]

  • High APE in Butyrate: Indicates cross-feeding.[1] If Bifidobacterium (primary degrader) doesn't produce butyrate, but 13C-butyrate appears, it proves that secondary degraders (e.g., Faecalibacterium prausnitzii) are consuming 13C-acetate/lactate produced by the primary degraders.[1]

References

  • Gibson, G. R., et al. (2017).[1] Expert consensus document: The International Scientific Association for Probiotics and Prebiotics (ISAPP) consensus statement on the definition and scope of prebiotics. Nature Reviews Gastroenterology & Hepatology.[1] Link[1]

  • Dumont, M. G., & Murrell, J. C. (2005).[1] Stable isotope probing – linking microbial identity to function. Nature Reviews Microbiology.[1] Link

  • Egert, M., et al. (2006).[1] Structure and Function of the Human Gut Microbiota: a Stable Isotope Probing Approach. Reviews in Environmental Science and Bio/Technology. Link[1]

  • Hungate, B. A., et al. (2015).[1] Quantitative microbial ecology through stable isotope probing. Applied and Environmental Microbiology. Link[1]

  • Roeselers, G., et al. (2006).[1] 13C-Labeling of Short-Chain Fatty Acids by Human Intestinal Bacteria Fermenting [13C]Carbohydrates.[1] Analytical Chemistry. Link[1]

Sources

Application

Application Note: Robust Derivatization of D-(+)-Raffinose-¹³C₆ for Quantitative GC-MS Analysis

Introduction: The Analytical Challenge of Complex Sugars D-(+)-Raffinose, a non-reducing trisaccharide composed of galactose, glucose, and fructose, is a significant carbohydrate in the plant kingdom, playing roles in en...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Complex Sugars

D-(+)-Raffinose, a non-reducing trisaccharide composed of galactose, glucose, and fructose, is a significant carbohydrate in the plant kingdom, playing roles in energy storage and stress tolerance.[1][2] In metabolic research, drug development, and food science, its accurate quantification is often crucial. Gas chromatography coupled with mass spectrometry (GC-MS) offers high resolution and sensitivity for metabolite analysis.[3] However, like other polysaccharides, raffinose is highly polar and non-volatile, making it fundamentally incompatible with direct GC analysis.[4][5]

To overcome this, a chemical modification process known as derivatization is mandatory.[5][6] This procedure replaces the polar hydroxyl (-OH) groups with non-polar, thermally stable moieties, rendering the molecule volatile enough to travel through a GC column.[4] This application note provides a comprehensive, field-proven protocol for the derivatization of D-(+)-Raffinose-¹³C₆. The use of a stable isotope-labeled internal standard like D-(+)-Raffinose-¹³C₆ is paramount for achieving the highest accuracy in quantitative assays, as it perfectly mimics the analyte of interest through extraction, derivatization, and chromatographic analysis, correcting for any sample loss or matrix effects.[7][8][9]

We present a robust two-step methodology involving methoximation followed by trimethylsilylation, designed to yield consistent, reproducible results for researchers and analytical scientists.

Principle and Rationale: A Two-Step Strategy for Chromatographic Simplicity

A primary challenge in the GC analysis of sugars is their tendency to exist as multiple isomers (anomers) in solution. Direct derivatization of these forms results in a cluttered chromatogram with numerous peaks for a single compound, making reliable quantification nearly impossible.[10][11] Our protocol circumvents this issue through a logical, two-step approach.

Step 1: Methoximation - Stabilizing the Core Structure The initial step involves reacting the raffinose molecule with methoxyamine hydrochloride (MeOx). While raffinose itself is non-reducing, the derivatization process can sometimes be applied to samples containing a mix of reducing and non-reducing sugars. For any reducing sugars present, this reaction targets the aldehyde or ketone groups, converting them into stable methoxime derivatives.[12] This crucial step "locks" the sugar in its open-chain form, preventing the formation of multiple ring isomers and dramatically simplifying the resulting chromatogram.[10][12] Instead of a forest of peaks, the result is typically two distinct peaks representing the syn and anti isomers of the methoximated sugar.[10]

Step 2: Trimethylsilylation (TMS) - Achieving Volatility Following methoximation, all remaining active hydrogens on the hydroxyl groups are replaced with trimethylsilyl (TMS) groups. This is achieved using a potent silylating agent, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[12] This substitution drastically reduces the molecule's polarity and increases its volatility, allowing it to be readily vaporized and analyzed by GC-MS.[7] The combination of these two steps ensures a simplified, reproducible chromatographic profile ideal for robust quantification.

Derivatization Workflow Diagram

DerivatizationWorkflow cluster_prep Sample Preparation cluster_deriv Two-Step Derivatization cluster_analysis Analysis Sample Dry D-(+)-Raffinose-¹³C₆ (Lyophilized) Methoximation 1. Add MeOx in Pyridine 2. Incubate at 60°C for 45 min Sample->Methoximation Step 1: Methoximation Silylation 1. Add MSTFA w/ 1% TMCS 2. Incubate at 60°C for 30 min Methoximation->Silylation Step 2: Silylation GCMS GC-MS Analysis Silylation->GCMS Injection

Caption: Workflow for the two-step derivatization of Raffinose-¹³C₆.

Materials and Equipment

Reagents & Standards:

  • D-(+)-Raffinose-¹³C₆ standard

  • Pyridine, anhydrous (≥99.8%)

  • Methoxyamine hydrochloride (MeOx) (≥98%)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Hexane or Ethyl Acetate, GC grade

  • Nitrogen gas, high purity

Equipment:

  • 2 mL glass autosampler vials with PTFE-lined caps

  • Micro-inserts for vials

  • Pipettors and tips

  • Heating block or oven capable of maintaining 60°C

  • Vortex mixer

  • Centrifuge (optional)

  • Lyophilizer (freeze-dryer) or vacuum concentrator

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Detailed Experimental Protocol

CAUTION: This procedure should be performed in a well-ventilated fume hood. Pyridine and MSTFA are hazardous. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

5.1 Sample Preparation (Critical Step) The complete absence of water is essential for successful and reproducible silylation. Silylating reagents are highly sensitive to moisture and will be consumed by water, leading to incomplete derivatization.[10][12]

  • Accurately weigh the required amount of D-(+)-Raffinose-¹³C₆ into a GC vial.

  • If the standard is in solution, freeze the sample and lyophilize until completely dry (typically overnight). Alternatively, use a vacuum concentrator. The final product should be a dry, crystalline residue at the bottom of the vial.

5.2 Reagent Preparation

  • Methoximation Reagent: Dissolve 20 mg of methoxyamine hydrochloride in 1 mL of anhydrous pyridine. Vortex thoroughly until fully dissolved. This solution should be prepared fresh daily for best results.

5.3 Derivatization Step I: Methoximation

  • To the dried D-(+)-Raffinose-¹³C₆ sample in the vial, add 50 µL of the freshly prepared methoximation reagent.

  • Cap the vial tightly and vortex for 1 minute to ensure the residue is fully dissolved.

  • Place the vial in a heating block or oven set to 60°C for 45 minutes .

  • Remove the vial and allow it to cool to room temperature.

5.4 Derivatization Step II: Trimethylsilylation

  • To the methoximated sample, add 80 µL of MSTFA + 1% TMCS . The 1% TMCS acts as a catalyst to ensure complete derivatization of all hydroxyl groups.

  • Cap the vial tightly and vortex for 30 seconds.

  • Return the vial to the heating block or oven set to 60°C for 30 minutes .

  • Remove the vial and allow it to cool to room temperature. A clear, pale-yellow solution should be observed.

  • (Optional) If desired, the derivatized sample can be diluted with 100 µL of hexane or ethyl acetate before analysis to adjust the concentration.

The derivatized sample is now ready for GC-MS analysis. For best results, analyze within 24 hours.

Instrumental Parameters for GC-MS Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

Parameter Recommended Setting
GC System Agilent 8890 GC or equivalent
Injector Split/Splitless
Injector Temp 280°C
Injection Mode Split (Ratio 20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms)
Oven Program - Initial Temp: 150°C, hold for 2 min- Ramp 1: 10°C/min to 320°C- Hold at 320°C for 10 min
MS System Agilent 5977B MSD or equivalent
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 50-800) for identification; Selected Ion Monitoring (SIM) for quantification

Note on ¹³C₆-Labeling: The mass spectrum of derivatized D-(+)-Raffinose-¹³C₆ will exhibit the same fragmentation pattern as its unlabeled counterpart, but key fragments containing all six labeled carbons from the fructose or glucose moiety will be shifted by +6 m/z. This predictable mass shift is the basis for its use as an internal standard.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
No or very small peaks 1. Incomplete derivatization due to moisture.2. Sample degradation.3. Injector issue.1. Ensure sample is completely dry before adding reagents. Use fresh anhydrous pyridine.2. Avoid excessively high temperatures or prolonged reaction times.3. Check septum, liner, and syringe for leaks or blockage.
Multiple unexpected peaks 1. Water contamination in sample or reagents.2. Side reactions from impurities.1. Lyophilize samples thoroughly. Use high-purity, anhydrous solvents. Store silylation reagents under inert gas.2. Use high-purity reagents.
Broad or tailing peaks 1. Active sites in the GC inlet liner or column.2. Column degradation.1. Use a fresh, deactivated inlet liner. Condition the column according to the manufacturer's instructions.2. Trim the first few cm from the column inlet or replace the column.
Poor reproducibility 1. Inconsistent reagent volumes.2. Variable reaction times or temperatures.3. Sample not fully dissolved.1. Use calibrated micropipettes.2. Use a calibrated heating block and a precise timer.3. Ensure complete vortexing at each reagent addition step.

Conclusion

This application note details a reliable and reproducible two-step derivatization protocol for D-(+)-Raffinose-¹³C₆. By first stabilizing the carbohydrate structure through methoximation and then rendering it volatile via trimethylsilylation, this method overcomes the inherent challenges of GC analysis for complex sugars. The resulting simplified chromatogram and stable derivatives are ideal for high-throughput, quantitative GC-MS analysis in demanding research and development environments. Adherence to the principles of anhydrous sample preparation and precise procedural execution will ensure high-quality data for metabolic flux analysis and other quantitative applications.

References

  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek Resource Hub. [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography?. YouTube. [Link]

  • Walford, S.N. (2010). GC-MS AS A TOOL FOR CARBOHYDRATE ANALYSIS IN A RESEARCH ENVIRONMENT. CABI Digital Library. [Link]

  • Zhang, Z., et al. (2017). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. MDPI. [Link]

  • Narimatsu, H. (2021). Carbohydrate analysis by gas-liquid chromatography. NCBI. [Link]

  • Moreno-González, D., et al. (2022). Derivatization of carbohydrates for GC and GC-MS analyses. ResearchGate. [Link]

  • Ruiz-Matute, A. I., et al. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240. [Link]

  • Koubaa, M., et al. (2014). Quantifying ¹³C-labeling in free sugars and starch by GC-MS. Methods in Molecular Biology, 1090, 121-130. [Link]

  • Ali, A. M. (2021). Application of GC in the Analysis of Carbohydrates. Academic Journal of Research and Scientific Publishing, 2(23). [Link]

  • Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]

  • Sanz, M.L., et al. (n.d.). CHAPTER 13: Analysis of Dietary Sugars in Beverages by Gas Chromatography. [Link]

  • Cotte, H. E., et al. (2014). Gas Chromatographic Analysis of Food Bioactive Oligosaccharides. ResearchGate. [Link]

  • Roscher, A., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 425(2), 135-142. [Link]

  • Peterbauer, T., et al. (2002). Analysis of the Raffinose Family Oligosaccharide Pathway in Pea Seeds with Contrasting Carbohydrate Composition. Plant Physiology, 130(4), 1996-2005. [Link]

  • Blank, L. M. (2014). High Quality 13C metabolic flux analysis using GC-MS. RWTH Publications. [Link]

  • Hou, Y., et al. (2009). Present status on removal of raffinose family oligosaccharides - a Review. Journal of the Science of Food and Agriculture, 89(14), 2383-2391. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving matrix effects in raffinose quantification with 13C standards

Topic: Resolving Matrix Effects in Raffinose Quantification with C Standards Welcome to the Technical Support Center Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Matrix Effects in Raffinose Quantification with C Standards

Welcome to the Technical Support Center

Status: Operational | Lead Scientist: Dr. A. Vance | Context: LC-MS/MS Carbohydrate Analysis

You are likely here because your raffinose recovery rates are failing (e.g., <50% or >140%), your linearity is poor despite a high


, or your QC samples are drifting in complex matrices like plasma, fermentation broth, or plant extracts.

In electrospray ionization (ESI), sugars are notoriously difficult. They suffer from low ionization efficiency and are prone to severe Matrix Effects (ME) —where co-eluting compounds steal the charge from your analyte.[1] This guide details how to diagnose these effects and resolve them using


C-labeled Internal Standards (IS) .

Module 1: The Diagnostic Phase

Is it a Matrix Effect or Extraction Loss?

Before optimizing your IS, you must confirm that the error is occurring in the source (ionization) and not during sample preparation.

Protocol: Post-Column Infusion (PCI)

The "Gold Standard" for visualizing matrix effects.[2] This experiment maps exactly where suppression occurs in your chromatogram.

Required Equipment:

  • Syringe Pump[3][4]

  • T-Piece connector (Zero Dead Volume)

  • Standard Raffinose solution (1 µg/mL in mobile phase)

Step-by-Step Workflow:

  • Setup: Connect the syringe pump to the LC flow path after the column but before the Mass Spectrometer using the T-piece.

  • Infusion: Set the syringe pump to infuse the Raffinose standard at a constant rate (e.g., 10 µL/min).

  • Baseline: Monitor the Raffinose MRM transition. You should see a high, stable baseline signal.

  • Injection: Inject a "Blank Matrix" sample (processed exactly like your samples but without raffinose).

  • Analysis: Watch the baseline. Any dip (suppression) or spike (enhancement) indicates a matrix effect at that specific retention time.

PCI_Setup LC LC Pump & Column (Eluting Matrix Components) T_Piece T-Piece Mixer LC->T_Piece Mobile Phase Syringe Syringe Pump (Constant Raffinose Infusion) Syringe->T_Piece Standard Flow MS Mass Spectrometer (ESI Source) T_Piece->MS Combined Flow Data Resulting Chromatogram: Dips = Suppression MS->Data

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing ion suppression zones.

Interpretation:

  • Scenario A: The baseline remains flat at the retention time of Raffinose.

  • Scenario B: A significant "dip" occurs exactly where Raffinose elutes.

    • Conclusion: Severe Ion Suppression.[4] You must use a

      
      C-IS to compensate.
      

Module 2: The Solution Phase

Implementing C-Raffinose Standards

Why


C and not Deuterated (

H)?
  • Co-elution: Deuterium can slightly alter retention time (the isotope effect).[4][5] In sharp suppression zones, even a 0.1-minute shift can mean the IS and Analyte experience different ionization environments.

    
    C-Raffinose co-elutes perfectly.
    
  • Stability: Carbon-13 is non-exchangeable, whereas deuterium on hydroxyl groups (common in sugars) can exchange with solvents.

Protocol: The "Balanced Signal" Strategy

A common failure point is "Cross-Talk"—where the high concentration of the analyte contributes signal to the IS channel (via naturally occurring isotopes) or vice versa.

Optimization Steps:

  • IS Concentration: Target an IS signal intensity that is 50-100% of the expected mid-range analyte signal. Do not simply add a fixed amount without testing.

  • Blank Check (Crucial):

    • Inject only the IS. Monitor the Analyte transition.

    • Acceptance Criteria: Signal in the analyte channel must be <20% of the LLOQ (Lower Limit of Quantitation).

  • Crosstalk Check:

    • Inject a high-concentration Analyte standard (ULOQ) without IS. Monitor the IS transition.

    • Acceptance Criteria: Signal in the IS channel must be negligible (<5% of typical IS response).

Data Processing: Quantify using the Area Ratio :



Note: This ratio corrects for suppression because both the numerator and denominator are suppressed by the same percentage.

Module 3: Troubleshooting & FAQs

Q1: My peaks are splitting or fronting. Is this a matrix effect?

Diagnosis: Likely not.[4] This is usually a Solvent Mismatch in HILIC chromatography. Explanation: Raffinose is analyzed using HILIC (Hydrophilic Interaction Liquid Chromatography), which uses high organic mobile phases (e.g., 80% Acetonitrile). If you inject a sample dissolved in 100% water, the water acts as a "strong solvent," dispersing the analyte before it focuses on the column. Fix: Dilute your final extract with Acetonitrile so the injection solvent matches the initial mobile phase (e.g., 75:25 ACN:Water).

Q2: I am using C-Raffinose, but my accuracy is still poor for "Melezitose" samples.

Diagnosis: Isomeric Interference. Explanation: Melezitose is an isomer of Raffinose (same mass, same formula). Mass spectrometry cannot distinguish them by mass alone. If they co-elute, the IS will correct for the sum of both signals, leading to overestimation. Fix: You must separate them chromatographically. Use an Amide-HILIC column and optimize the gradient.

  • Tip: Melezitose typically elutes after Raffinose on amine-based columns.

Q3: The IS signal varies wildly between samples.

Diagnosis: This confirms the IS is working! Explanation: The IS signal should vary. If Sample A has high suppression, the IS signal drops.[4] If Sample B is clean, the IS signal rises. Action: Do not panic. Check the Area Ratio . If the Ratio is consistent in QC samples despite the raw area fluctuation, the system is valid.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected: Poor Accuracy/Linearity Check_IS Is 13C-IS Signal Stable in Solvent Standards? Start->Check_IS No_Stable NO: IS Unstable in Solvent Check_IS->No_Stable No Yes_Stable YES: IS Stable in Solvent Check_IS->Yes_Stable Yes Solubility Check IS Solubility (Precipitation in ACN?) No_Stable->Solubility PCI_Test Run PCI Experiment (See Module 1) Yes_Stable->PCI_Test Suppression Observed Suppression? PCI_Test->Suppression Is_Coelution Does IS Co-elute Perfectly? Suppression->Is_Coelution Yes No_Suppression No Suppression Observed Suppression->No_Suppression No Fix_Chrom Adjust Gradient (Align Retention Times) Is_Coelution->Fix_Chrom No Pass System Valid. Check Extraction Recovery. Is_Coelution->Pass Yes Interference Check for Isomers (Melezitose?) No_Suppression->Interference

Figure 2: Logical decision tree for isolating quantification failures.

Summary of Quantitative Data

ParameterRequirementWhy it matters
IS Purity >99% Isotopic PurityPrevents IS from contributing to Analyte signal (False Positive).
Recovery 80-120% (Normalized)Raw recovery may be low due to suppression; IS-normalized recovery must be accurate.
Retention Shift < 0.05 min vs. AnalyteEnsures the IS experiences the exact same matrix suppression cloud.
Cross-Talk < 20% of LLOQPrevents high concentrations of one compound from biasing the other.

References

  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry. Link

  • Furey, A., et al. (2013). Ion suppression; a critical review on causes, evaluation, prevention and assessment. Talanta. Link

  • Stahnke, H., & Alder, L. (2015). Matrix effects in LC-MS/MS: The internal standard normalized matrix effect. Journal of Separation Science. Link

  • Helix Chromatography. (n.d.). HPLC Separation of Mono-, Di- and Trisaccharides on Amaze HD HILIC Mixed-Mode Column. Link

  • Cotton Incorporated. (2016). Ion Chromatography Separation of Cotton Surface Melezitose and Raffinose. Link

Sources

Optimization

Technical Support Center: D-(+)-Raffinose-13C6 Sensitivity Optimization

The following technical guide is structured to address the specific challenges of enhancing D-(+)-Raffinose-13C6 sensitivity in ESI-MS workflows. It moves beyond generic advice to provide causal, mechanistic troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges of enhancing D-(+)-Raffinose-13C6 sensitivity in ESI-MS workflows. It moves beyond generic advice to provide causal, mechanistic troubleshooting for high-stakes quantitative environments.

Topic: Improving Detection Limits & Signal Integrity in ESI-MS Target Analyte: D-(+)-Raffinose-13C6 (Stable Isotope Internal Standard) Technique: HILIC-ESI-MS/MS

Executive Summary: The Sensitivity Triad

Improving sensitivity for polar oligosaccharides like Raffinose-13C6 is rarely about changing one setting. It requires synchronizing three physical domains:

  • Chemistry: Forcing the analyte into a single ionic state (Adduct Consolidation).

  • Physics: Tuning the ion source to transmit labile ions without shattering them (In-Source Decay prevention).

  • Separation: Using HILIC to desolvate the ion cloud effectively.

Module 1: Chemistry & Ionization (The Adduct Dilemma)

Q: Why is my Raffinose-13C6 signal split into multiple peaks (m/z 527, 543, 549) in positive mode?

A: You are suffering from "Adduct Dilution." Raffinose is a neutral trisaccharide with high affinity for alkali metals. In positive ESI, it scavenges ubiquitous Sodium (Na⁺) and Potassium (K⁺) from glassware and solvents.

  • The Problem: Your total signal is mathematically divided among protonated

    
    , sodiated 
    
    
    
    , and potassiated
    
    
    species. This lowers the S/N ratio for any single monitored transition.
  • The Fix: You must "consolidate" the signal into a single, predictable ion.

Protocol: Adduct Consolidation Strategy
ModeStrategyMechanismSensitivity Gain
Positive (+) Lithium Doping Add 0.1 mM LiOAc to mobile phase. Li⁺ binds stronger than Na⁺/K⁺, forcing all signal into

.
High (Stable, but requires Li-clean system)
Positive (+) Ammonium Overload Add 5–10 mM Ammonium Acetate. Forces

dominance.
Medium (Na⁺ may still compete)
Negative (-) Fluoride Anion Attachment Add 0.5 mM Ammonium Fluoride (NH₄F). Forms

.
Very High (Often 10x vs Positive mode)
Q: I heard Negative Mode is better for sugars. Why?

A: It eliminates the alkali metal background noise. Sodium and Potassium do not ionize in negative mode. By switching polarity, you instantly remove the background noise associated with alkali adducts.

  • Recommendation: Use Ammonium Fluoride (NH₄F) in the mobile phase.[1]

  • Mechanism: Fluoride ions (

    
    ) are highly electronegative and form stable adducts with the hydroxyl groups of the sugar (
    
    
    
    ), or facilitate deprotonation (
    
    
    ). This creates a single, intense ion channel for your Raffinose-13C6.

Warning: NH₄F can etch glass. Use PEEK fittings and plastic solvent bottles where possible. Flush the system thoroughly with water after use.

Module 2: Chromatographic Separation (HILIC)

Q: My retention time is unstable, and sensitivity drops over time. Why?

A: Your HILIC column is likely not fully equilibrated. Raffinose is highly polar. On HILIC columns (Amide or Polymeric Amino), the "water layer" on the stationary phase is critical for partition.

  • The Fix: HILIC requires long equilibration times (20–30 column volumes) compared to Reversed-Phase.

  • The "Sample Solvent" Trap: Injecting Raffinose dissolved in 100% water into a high-organic HILIC mobile phase causes "solvent mismatch," leading to peak broadening and sensitivity loss.

  • Protocol: Dissolve/dilute samples in 75% Acetonitrile / 25% Water to match the initial mobile phase conditions.

Q: What is the optimal Mobile Phase for Raffinose-13C6?

System: HILIC (Amide Column preferred)

  • Mobile Phase A: 100% Water + 10 mM Ammonium Acetate (adjust to pH 9 with NH₄OH for negative mode stability).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 85% B. Ramp down to 60% B over 10 minutes.

  • Why pH 9? High pH promotes the deprotonation of sugars, further enhancing negative ion sensitivity.

Module 3: Source Physics (Preventing Fragmentation)

Q: I see the precursor mass, but it's weak. I see strong signals at lower masses (monosaccharides).[1] What is happening?

A: You are inducing "In-Source Decay" (ISD). Raffinose contains glycosidic bonds that are fragile. If the voltage in the ion source (Cone Voltage or Declustering Potential) is too high, the molecule shatters before it enters the quadrupole. You are detecting the fragments (glucose/galactose/fructose), not the intact Raffinose-13C6.

Troubleshooting Guide: Source Tuning
  • Cone Voltage: Lower it immediately. Start at 15V and ramp up in 5V increments. Stop when the precursor signal plateaus.

  • Desolvation Temperature: Sugars can caramelize or degrade. Keep temperatures moderate (350°C–400°C).

  • Gas Flow: High desolvation gas flow helps remove solvent, but too much energy can induce fragmentation.

Visual Workflows

Figure 1: Adduct Decision Tree for Sensitivity

Caption: Logical workflow to select the optimal ionization mode based on available reagents and background noise levels.

AdductStrategy Start Start: Raffinose-13C6 Optimization ModeSelect Select Ionization Mode Start->ModeSelect PosMode Positive Mode (+) ModeSelect->PosMode NegMode Negative Mode (-) (Recommended) ModeSelect->NegMode PosIssue Issue: Signal Split (Na+, K+, NH4+) PosMode->PosIssue NegBenefit Benefit: No Na+/K+ Noise NegMode->NegBenefit LiAdd Add 0.1mM LiOAc Force [M+Li]+ PosIssue->LiAdd Option A NH4Add Add 10mM NH4OAc Force [M+NH4]+ PosIssue->NH4Add Option B FAdd Add 0.5mM NH4F Force [M+F]- or [M-H]- NegBenefit->FAdd ResultPos Result: Consolidated Signal (Moderate Sensitivity) LiAdd->ResultPos NH4Add->ResultPos ResultNeg Result: Max Sensitivity (High S/N Ratio) FAdd->ResultNeg

Figure 2: HILIC Method Development Cycle

Caption: Step-by-step optimization cycle for maximizing Raffinose retention and desolvation efficiency.

HILIC_Cycle Step1 1. Solvent Match Dilute Sample in 75% ACN Step2 2. Column Choice Amide or Poly-Amino (Avoid bare silica) Step1->Step2 Step3 3. Mobile Phase High pH (9.0) Buffer + ACN Step2->Step3 Step4 4. Equilibration Flush 20-30 Vol. Before Run Step3->Step4 Step4->Step1 Iterate

References

  • Worley, B. & Powers, R. (2013). Optimization of Mass Spectrometry Parameters in Data Dependent Acquisition for Untargeted Metabolomics. ResearchGate. Link

  • Yanes, O. et al. (2011). Metabolic oxidation regulates embryonic stem cell differentiation. Nature Chemical Biology. (Cited for NH4F application in negative mode sugar analysis). Link

  • Guo, Y. et al. (2013). Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization. Rapid Communications in Mass Spectrometry. Link

  • Sigma-Aldrich Technical Center. LC-MS Sensitivity: Practical Strategies to Boost Your Signal. Link

  • Waters Corporation. Analysis of Sugars and Saccharides by UPLC-ESI-MS. (General reference for HILIC Amide column applications). Link

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Co-elution of D-(+)-Raffinose-13C6 in HILIC Chromatography

Welcome to the technical support center for Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Hydrophilic Interaction Liquid Chromatography (HILIC). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak co-elution, specifically focusing on the analysis of D-(+)-Raffinose-13C6. As your dedicated support partner, we understand the nuances of HILIC and the critical importance of achieving robust and reproducible separations. This resource provides in-depth, experience-driven answers to common troubleshooting questions, moving beyond simple procedural steps to explain the underlying scientific principles.

Understanding the Challenge: The Nature of Raffinose and HILIC

D-(+)-Raffinose is a trisaccharide composed of galactose, glucose, and fructose. Its isotopically labeled form, D-(+)-Raffinose-13C6, is often used as an internal standard in quantitative studies. The high polarity of raffinose makes it an ideal candidate for HIL IC, a separation technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1][2][3] The retention mechanism in HILIC is primarily based on the partitioning of polar analytes into a water-enriched layer adsorbed onto the surface of the stationary phase.[1][3] However, the complexity of this mechanism can sometimes lead to challenging separations and peak co-elution.[4][5]

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: I'm observing a broad or shouldered peak for D-(+)-Raffinose-13C6. How can I determine if this is a co-elution issue or a peak shape problem?

Answer: This is a crucial first step in troubleshooting. A distorted peak shape can indeed be indicative of co-elution with an interfering compound, or it could be a chromatographic issue affecting the peak shape of a single analyte.[4][6]

Diagnostic Approach:

  • Inject a Standard of D-(+)-Raffinose-13C6 Alone: The simplest way to differentiate between co-elution and poor peak shape is to inject a pure standard of your labeled raffinose.[6] If the peak shape remains distorted, the issue is likely related to your chromatographic conditions. If the peak becomes sharp and symmetrical, co-elution with a matrix component is the probable cause.

  • Evaluate Peak Asymmetry: Look for distinct shoulders on the peak rather than gradual tailing. A shoulder often suggests the presence of a closely eluting, unresolved peak.[4]

  • Utilize Advanced Detection: If available, a Diode Array Detector (DAD) or a Mass Spectrometer (MS) can be invaluable.

    • DAD: Examine the spectra across the peak. A change in the spectral profile from the leading edge to the tailing edge indicates the presence of more than one compound.

    • MS: A mass spectrometer can definitively identify if multiple mass-to-charge ratios (m/z) are present across the chromatographic peak.

Q2: My D-(+)-Raffinose-13C6 peak is co-eluting with its unlabeled counterpart or another sugar. What are the primary method parameters I should adjust?

Answer: Co-elution of structurally similar compounds like sugars is a common challenge in HILIC.[7] The key to resolving them lies in manipulating the selectivity of your chromatographic system. This can be achieved by systematically optimizing the mobile phase composition, gradient profile, and even the stationary phase.

Systematic Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting peak co-elution in HILIC.

Detailed Optimization Strategies:

  • Mobile Phase Composition:

    • Organic Solvent Percentage: In HILIC, increasing the organic content (typically acetonitrile) of the mobile phase increases retention.[8][9] For closely eluting peaks, a subtle adjustment of the acetonitrile/water ratio can alter selectivity. It's crucial to ensure the mobile phase contains at least 3% water to maintain the hydrophilic partitioning mechanism.[8][9]

    • Buffer pH and Concentration: The pH of the mobile phase can influence the charge state of both the analyte and the stationary phase, thereby affecting retention and selectivity.[8][10] For sugars, which are neutral, the effect of pH is primarily on the stationary phase. Experimenting with different pH values (e.g., pH 3.2 with ammonium formate vs. pH 5.8 with ammonium acetate) can significantly alter selectivity.[10] Increasing the buffer concentration can sometimes improve peak shape.[11]

    • Alternative Organic Solvents: While acetonitrile is the most common organic solvent in HILIC, adding a small amount of another solvent like methanol can sometimes improve the separation of structurally similar compounds.[7][11]

  • Gradient Profile:

    • Shallow Gradient: If you are using a gradient, making it shallower (i.e., decreasing the rate of change in the mobile phase composition) can often improve the resolution of closely eluting peaks.[12] This gives the analytes more time to interact with the stationary phase.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition where the co-eluting peaks are about to elute can also enhance separation.

  • Stationary Phase Selection:

    • HILIC columns are not all the same; they come with a variety of polar functional groups (e.g., bare silica, amide, diol, amino).[13][14] If optimizing the mobile phase doesn't resolve the co-elution, switching to a column with a different chemistry can provide the necessary change in selectivity.[14] For sugar analysis, amino and amide phases are commonly used.[2][13]

ParameterInitial ApproachAdvanced TacticRationale
Organic % Decrease by 1-2%N/AIncreases retention, allowing more time for separation.
Buffer pH Screen pH 3.2 and 5.8Fine-tune in 0.2 pH unit incrementsAlters stationary phase charge and analyte interactions.[10][15]
Buffer Conc. 10 mMIncrease to 20 mMCan improve peak shape and influence retention.[11]
Gradient Slope Decrease by 20-30%Introduce isocratic holdProvides more time for differential migration.
Temperature 30 °CIncrease to 40-45 °CCan slightly alter selectivity and improve peak shape.[16]
Q3: I'm experiencing poor reproducibility with my D-(+)-Raffinose-13C6 retention time, which is complicating the identification of co-elution. What could be the cause?

Answer: Retention time instability is a frequent issue in HILIC and often stems from inadequate column equilibration. The establishment of the aqueous layer on the stationary phase is a time-dependent process.[1][8]

Key Considerations for Reproducibility:

  • Column Equilibration: HILIC columns require significantly longer equilibration times than reversed-phase columns.[8][9]

    • Initial Conditioning: For a new column or a column that has been stored, flushing with at least 50 column volumes of the initial mobile phase for isocratic methods, or performing at least 10 blank gradient runs is recommended.[1]

    • Inter-injection Equilibration: It is critical to allow sufficient time for the column to re-equilibrate between injections, especially after a gradient. A post-gradient re-equilibration of approximately 20 column volumes is a good starting point.[8][9] Insufficient re-equilibration is a primary cause of retention time drift.[10]

  • Injection Solvent: The composition of the injection solvent is critical. Ideally, it should match the initial mobile phase composition.[17] Injecting a sample dissolved in a solvent stronger (i.e., with a higher water content) than the mobile phase can lead to peak distortion and retention time shifts.[17]

  • Mobile Phase Preparation: HILIC separations can be sensitive to small variations in mobile phase composition.[11] Ensure accurate and consistent preparation of your mobile phases.

Experimental Protocol: Column Conditioning and Equilibration

  • Initial Column Flush:

    • Disconnect the column from the detector.

    • Flush the new column with 100% acetonitrile at a low flow rate (e.g., 0.1 mL/min) for 10 minutes.

    • Gradually increase the flow rate to the analytical flow rate and flush for an additional 20-30 minutes.

  • Mobile Phase Conditioning (Isocratic):

    • Introduce the isocratic mobile phase.

    • Flush the column with at least 50 column volumes of the mobile phase. (Column Volume (mL) ≈ π * (column radius in cm)² * column length in cm * 0.68)

  • Mobile Phase Conditioning (Gradient):

    • Run at least 10 blank injections using the full gradient program. This ensures the column is fully conditioned to the gradient profile.[1]

  • Inter-Injection Re-equilibration:

    • Following each gradient run, include a post-run equilibration step at the initial mobile phase conditions for a duration equivalent to at least 20 column volumes.

Concluding Remarks

Troubleshooting peak co-elution in HILIC requires a systematic and logical approach. By understanding the fundamental principles of HILIC retention and carefully considering the impact of each method parameter, you can effectively diagnose and resolve even challenging separation problems. Remember that meticulous attention to detail, particularly with column equilibration and mobile phase preparation, is paramount for achieving robust and reproducible results in HILIC chromatography.

References

  • Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [Link]

  • Kromidas, S. HPLC Troubleshooting Guide. [Link]

  • Shimadzu Scientific Instruments. Diagnosing HPLC Chromatography Problems & Troubleshooting. [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]

  • Phenomenex. (2021, February 2). HILIC Tips to Strengthen Your Analysis. [Link]

  • Gaspar, A., et al. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. Processes, 9(6), 1055. [Link]

  • Shodex HPLC Columns. Analysis of Functional Sugars in Foods Using HILIC Mode. [Link]

  • Guillarme, D. (2013, November 1). What You Need to Know About HILIC. LCGC International. [Link]

  • KNAUER Wissenschaftliche Geräte GmbH. HILIC - Sugars and fructooligosaccharide analysis. [Link]

  • Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Raffinose. [Link]

  • Buszewski, B., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 401(3), 881-891. [Link]

  • Shodex HPLC Columns. LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. [Link]

  • Chromatography Forum. (2012, April 19). Co-Elution of two peaks with almost same Retention Time. [Link]

  • Křen, V., et al. (2024). HILIC Separation Methods on Poly-Hydroxyl Stationary Phases for Determination of Common Saccharides with Evaporative Light-Scattering Detector and Rapid Determination of Isomaltulose in Protein-Rich Food Supplements. Separations, 11(2), 39. [Link]

  • Waters Corporation. Your Essential Guide to Sugar Analysis with Liquid Chromatography. [Link]

  • Lardeux, A., et al. (2024, October 15). Systematic Evaluation of HILIC Stationary Phases for MS Characterization of Oligonucleotides. LCGC International. [Link]

  • Axion Labs. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Zhao, T., et al. (2024). Analysis of Raffinose Metabolism-Related Sugar Components in Seeds. Methods in Molecular Biology, 2784, 85-93. [Link]

Sources

Optimization

reducing background noise in 13C-labeled carbohydrate analysis

Topic: Reducing Background Noise & Artifacts in Metabolic Flux Analysis Audience: Senior Scientists, Analytical Chemists, Drug Development Leads Introduction: The Signal-to-Noise Imperative In 13C-metabolic flux analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Background Noise & Artifacts in Metabolic Flux Analysis Audience: Senior Scientists, Analytical Chemists, Drug Development Leads

Introduction: The Signal-to-Noise Imperative

In 13C-metabolic flux analysis (MFA), "noise" is not merely electronic static; it is any signal that obscures the true isotopologue distribution of your carbohydrate tracers. Whether you are tracking glucose flux in glycolysis or assessing pentose phosphate pathway activity, the integrity of your data hinges on distinguishing true 13C enrichment from natural abundance background, matrix interferences, and instrumental artifacts.

This guide moves beyond basic operation manuals. It provides self-validating protocols to isolate and eliminate noise sources in both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) workflows.

Visual Diagnostic: The Noise Identification Workflow

Before altering experimental parameters, use this decision matrix to classify your noise source.

Noise_Triage Start START: Identify Noise Type Check_Blank Step 1: Run Solvent Blank Start->Check_Blank Is_Peak_Present Peak in Blank? Check_Blank->Is_Peak_Present Check_Unlabeled Step 2: Run Unlabeled Biological Control Is_Matrix_Effect Abnormal Ion Ratio? Check_Unlabeled->Is_Matrix_Effect Is_Peak_Present->Check_Unlabeled No System_Contam System Contamination (Column bleed, Injector carryover) Is_Peak_Present->System_Contam Yes Matrix_Suppression Matrix Effect / Ion Suppression (Co-eluting lipids/salts) Is_Matrix_Effect->Matrix_Suppression Yes Nat_Abundance Natural Abundance Interference (Requires Computational Correction) Is_Matrix_Effect->Nat_Abundance No

Figure 1: Diagnostic triage workflow to distinguish between system contamination, matrix effects, and natural abundance interference.

Module 1: Mass Spectrometry (LC-MS & GC-MS)

Challenge: Carbohydrates are highly polar and prone to ionization suppression (LC-MS) or derivatization artifacts (GC-MS).

The "Gradient Dilution" Protocol (Self-Validating)

Goal: Confirm and eliminate Matrix Effects (Ion Suppression).

Matrix effects occur when co-eluting compounds (salts, lipids) alter the ionization efficiency of your analyte. This is the most common "invisible" noise in LC-MS.

Protocol:

  • Prepare a pooled sample of your biological matrix (e.g., cell lysate).

  • Create a dilution series (1x, 2x, 4x, 8x, 16x) using the mobile phase.

  • Analyze via LC-MS.

  • Calculate the response factor: (Peak Area / Dilution Factor).

Validation Logic:

  • Pass: If the response factor remains constant across dilutions, matrix effects are negligible.

  • Fail: If the response factor increases as you dilute, you are experiencing ion suppression in the concentrated samples.

  • Action: Dilute all samples to the point where the response factor stabilizes, or switch to a 13C-labeled Internal Standard (e.g., U-13C Glucose) which co-elutes and corrects for this suppression dynamically [1].

GC-MS Specific: Eliminating Derivatization Artifacts

Goal: Reduce "Chromatographic Noise" caused by multiple peaks.

Standard oxime-TMS derivatization often results in two peaks (syn- and anti- isomers) for a single sugar, splitting the signal and lowering the Signal-to-Noise Ratio (SNR).

Recommended Technique: TMSD Derivatization Switch to Trimethylsilyl-dithioacetal (TMSD) derivatization.[1] This method locks the sugar ring opening, producing a single peak for aldoses and ketoses, significantly reducing chromatogram complexity and improving sensitivity [2].

Step-by-Step TMSD Workflow:

  • Lyophilize sample completely (water interferes with silylation).

  • React with ethanethiol and trifluoroacetic acid (TFA) to form the dithioacetal.

  • Silylate with MSTFA/TMCS.

  • Extract with hexane/water to remove excess reagents (critical for reducing background noise).

Module 2: NMR Spectroscopy

Challenge: 13C has low sensitivity (gyromagnetic ratio is 1/4 of 1H) and 13C-13C scalar coupling splits signals, reducing peak height.

Hardware Optimization: Cryoprobe vs. Room Temp

Goal: Maximize thermal noise reduction.

For 13C analysis, electronic noise in the receiver coil is the dominant background factor. Using a Cryoprobe (cooled to ~20 K) reduces thermal noise in the coil and preamplifier, providing a massive sensitivity boost.

Data Comparison: Signal-to-Noise Ratio (SNR)

ParameterRoom Temperature ProbeCryoprobe (He-cooled)Impact on Analysis
Noise Level High (Thermal motion)Ultra-Low4x Gain in SNR [3]
Acquisition Time 24 Hours~1.5 HoursHigh throughput enabled
Sample Req > 10 mM< 1 mMViable for limited drug metabolites
Pulse Sequence Logic: Decoupling

Goal: Collapse multiplets into singlets to increase peak height.

In uniformly labeled 13C experiments, adjacent 13C atoms split each other's signals (J-coupling), spreading the intensity over multiple peaks and burying them in noise.

Protocol: Band-Selective Homonuclear Decoupling Do not use standard proton decoupling alone. You must decouple 13C-13C interactions.[2]

  • Use Pulse Sequence: zc-TOCSY or Constant-Time (CT) HSQC.

  • Mechanism: CT experiments allow chemical shift evolution but refocus the J-coupling evolution.

  • Result: Signals appear as singlets (or simplified patterns), effectively "stacking" the intensity and lifting the signal out of the baseline noise [4].

NMR_Logic Input 13C-Labeled Sample Standard_Exp Standard 1D 13C Input->Standard_Exp CT_Exp Constant-Time HSQC (13C-13C Decoupled) Input->CT_Exp Result_Bad Split Signals (Low SNR) Standard_Exp->Result_Bad J-Coupling Decoupled_Exp 1H Decoupled Only Result_Good Singlets (High SNR) CT_Exp->Result_Good Coupling Refocused

Figure 2: Impact of Constant-Time (CT) pulse sequences on signal consolidation.

Module 3: Computational Correction (The "Invisible" Noise)

Challenge: Natural abundance 13C (1.1%) acts as a "contaminant" in labeling experiments, skewing flux calculations.

Natural Abundance Correction (NAC)

Raw mass isotopomer distributions (MIDs) are not your final data. You must mathematically subtract the contribution of naturally occurring isotopes (13C, 18O, 15N) from the derivatization reagents and the metabolite backbone.

The Workflow:

  • Input: Raw intensities from MS (M0, M1, M2...).

  • Define Formula: Input the exact elemental formula of the derivatized fragment (Metabolite + TMS groups).

  • Algorithm: Use a correction matrix (inverse matrix method) to deconvolute the natural abundance.

    • Recommended Tools:IsoCor (Python-based) or AccuCor2 (R-based) [5, 6].

  • Output: Corrected Mass Isotopomer Distribution (CID).

FAQ: Why is my corrected data showing negative values?

  • Cause: This is a mathematical artifact usually caused by impurity in the tracer or integration errors (including baseline noise as signal).

  • Fix: Verify the purity of your 13C-glucose source (often 99%, not 100%). Input this purity into the "Tracer Purity" field in IsoCor. If peaks are still negative, check your integration baseline; you are likely integrating noise.

References

  • Berg, T., & Strand, D. H. (2011).[3] 13C labelled internal standards—A solution to minimize ion suppression effects in liquid chromatography–tandem mass spectrometry analyses of drugs in biological samples? Journal of Chromatography A, 1218(52), 9366–9374.[4] Link

  • Ruiz-Matute, A. I., et al. (2011).[5] Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226-1240.[5] Link

  • Keun, H. C., et al. (2002). Cryogenic Probe 13C NMR Spectroscopy of Urine for Metabonomic Studies. Analytical Chemistry, 74(17), 4588–4593. Link

  • Felli, I. C., & Pierattelli, R. (2012). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews, 112, 1141–1191. Link

  • Millard, P., et al. (2012). IsoCor: correcting MS data in isotope labeling experiments. Bioinformatics, 28(9), 1294–1296. Link

  • Su, X., et al. (2017). AccuCor: A computational tool for natural abundance correction of mass spectrometer data. Analytical Chemistry, 89(11), 5969-5977. Link

Sources

Troubleshooting

storage conditions to prevent degradation of D-(+)-Raffinose-13C6 standards

Welcome to the Technical Support Center for D-(+)-Raffinose-¹³C₆ standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and longevity of your valuable is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for D-(+)-Raffinose-¹³C₆ standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and longevity of your valuable isotopic standards. Adherence to these protocols is critical for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Storage and Handling of Solid Standards

Question 1: What are the ideal storage conditions for solid D-(+)-Raffinose-¹³C₆?

Answer: Proper storage of the lyophilized or crystalline D-(+)-Raffinose-¹³C₆ standard is paramount to prevent degradation. The primary environmental factors to control are temperature, humidity, and light.

  • Temperature: For long-term stability, it is recommended to store the solid standard at -20°C .[1] Some suppliers may also indicate storage at 2-8°C as acceptable for shorter durations. Always consult the Certificate of Analysis (CoA) for lot-specific recommendations.

  • Humidity: D-(+)-Raffinose pentahydrate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] It is crucial to store the standard in a desiccator or a controlled low-humidity environment. The vial should always be tightly sealed.

  • Light: Protect the standard from direct sunlight and strong artificial light to prevent potential photochemical degradation.[3][4]

Troubleshooting: I left my solid standard on the bench overnight. Is it still usable?

If the vial was tightly sealed, the standard is likely still viable for qualitative purposes. However, for quantitative analyses, it is advisable to perform a quality control check. Compare the performance of the potentially compromised standard against a new, properly stored standard or a previously validated batch. For future prevention, always return the standard to its recommended storage condition immediately after use.

Preparation and Storage of Standard Solutions

Question 2: What is the recommended solvent for preparing D-(+)-Raffinose-¹³C₆ stock solutions?

Answer: High-purity water, such as HPLC-grade or Milli-Q water, is the most common and recommended solvent for preparing aqueous stock solutions of D-(+)-Raffinose-¹³C₆.[5][6] For applications requiring organic solvents, D-(+)-Raffinose shows solubility in DMSO and dimethylformamide.[1] However, for most chromatographic applications, aqueous solutions are preferred. When preparing solutions, ensure the solid standard has been equilibrated to room temperature before opening the vial to prevent condensation from forming on the product.[3]

Question 3: How stable are aqueous solutions of D-(+)-Raffinose-¹³C₆, and how should they be stored?

Answer: Aqueous solutions of raffinose are susceptible to hydrolysis, which can be catalyzed by acidic conditions or microbial contamination. Therefore, their stability is limited.

  • Short-Term Storage: For daily use, it is recommended to prepare fresh solutions. If short-term storage is necessary, store aqueous solutions at 2-8°C for no longer than a few days.[7] Some sources even advise against storing aqueous solutions for more than one day.[1]

  • Long-Term Storage: For longer-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or below . This minimizes freeze-thaw cycles which can contribute to degradation. Frozen solutions in sealed vials may be stable for up to a year.[3]

Troubleshooting: I see particulate matter in my thawed stock solution. What should I do?

Cloudiness or particulate matter in a thawed solution can indicate microbial growth or precipitation.[3] Such solutions should be discarded as they can lead to inaccurate results and damage analytical instrumentation. To prevent this, always use sterile, high-purity water for reconstitution and consider sterile filtering the solution before aliquoting and freezing.

Understanding and Preventing Degradation

Question 4: What are the primary degradation pathways for D-(+)-Raffinose-¹³C₆?

Answer: The main degradation pathway for raffinose is hydrolysis of its glycosidic bonds. D-(+)-Raffinose is a trisaccharide composed of galactose, glucose, and fructose.[6] Hydrolysis, catalyzed by acids or the enzyme α-galactosidase, breaks it down into D-galactose and sucrose.[1][6] Further hydrolysis can then break down sucrose into glucose and fructose.

High temperatures can also lead to thermal decomposition, producing carbon monoxide and carbon dioxide.[2]

Question 5: How can I minimize the degradation of my D-(+)-Raffinose-¹³C₆ standards during my experiment?

Answer: Minimizing degradation is key to ensuring the accuracy of your results. Here are some best practices:

  • pH Control: Maintain a neutral pH for your solutions, as acidic conditions can accelerate hydrolysis.

  • Temperature Control: Keep solutions on ice or in a cooled autosampler during long analytical runs.

  • Avoid Contamination: Use sterile techniques when preparing solutions to prevent microbial growth, which can introduce enzymes that degrade the standard.

  • Fresh is Best: Whenever possible, prepare fresh working solutions from a frozen stock on the day of analysis.

Quantitative Data Summary

ParameterSolid StandardAqueous Solution (Short-Term)Aqueous Solution (Long-Term)
Storage Temperature -20°C (recommended)2-8°C≤ -20°C
Duration ≥ 4 years[1]Up to a few daysUp to 1 year[3]
Key Considerations Protect from moisture and light[3][4]Prepare fresh if possible[1]Aliquot to avoid freeze-thaw cycles

Experimental Protocols

Protocol 1: Preparation of a D-(+)-Raffinose-¹³C₆ Stock Solution (1 mg/mL)
  • Allow the vial of solid D-(+)-Raffinose-¹³C₆ to equilibrate to room temperature for at least 30 minutes before opening.

  • Accurately weigh the desired amount of the standard using a calibrated analytical balance.

  • Dissolve the weighed standard in high-purity water (e.g., HPLC-grade) to the final desired concentration. For example, to prepare a 1 mg/mL solution, dissolve 10 mg of the standard in a final volume of 10 mL of water.

  • Gently vortex or sonicate the solution until the standard is completely dissolved.

  • If for long-term storage, aliquot the stock solution into sterile, single-use cryovials.

  • Store the aliquots at -20°C or below.

Protocol 2: Quality Control Check of a D-(+)-Raffinose-¹³C₆ Standard
  • Prepare a fresh solution of a new, certified D-(+)-Raffinose-¹³C₆ standard at a known concentration (e.g., 10 µg/mL).

  • Prepare a solution of the standard at the same theoretical concentration.

  • Analyze both solutions using your analytical method (e.g., LC-MS).

  • Compare the peak area or height of the two standards. A significant decrease (>5-10%) in the response of the questioned standard may indicate degradation.

  • Additionally, monitor for the appearance of degradation products, such as sucrose-¹³C₆ or its constituent monosaccharides.

Visualizations

Logical Workflow for Handling D-(+)-Raffinose-¹³C₆ Standards

G cluster_0 Receiving and Storage cluster_1 Solution Preparation cluster_2 Solution Storage & Use cluster_3 Troubleshooting Receive Receive Standard Verify Verify CoA for Storage Conditions Receive->Verify Store_Solid Store Solid at -20°C in Desiccator Verify->Store_Solid Equilibrate Equilibrate to Room Temp Store_Solid->Equilibrate Weigh Accurately Weigh Equilibrate->Weigh Dissolve Dissolve in High-Purity Water Weigh->Dissolve Use_Fresh Use Immediately Dissolve->Use_Fresh Short_Term Short-Term Storage (2-8°C, < few days) Dissolve->Short_Term Long_Term Long-Term Storage (≤ -20°C, Aliquoted) Dissolve->Long_Term QC_Check Perform QC Check Before Use Short_Term->QC_Check Long_Term->QC_Check Degradation Degradation Suspected? QC_Check->Degradation Degradation->Use_Fresh No Discard Discard and Prepare Fresh Degradation->Discard Yes

Caption: Decision workflow for proper handling of Raffinose standards.

Degradation Pathway of D-(+)-Raffinose

G Raffinose D-(+)-Raffinose-¹³C₆ Sucrose Sucrose (Glucose-¹³C₆-Fructose) Raffinose->Sucrose Hydrolysis (Acid or α-galactosidase) Galactose D-Galactose Raffinose->Galactose Hydrolysis (Acid or α-galactosidase) Glucose D-Glucose-¹³C₆ Sucrose->Glucose Hydrolysis (Acid or Invertase) Fructose D-Fructose Sucrose->Fructose Hydrolysis (Acid or Invertase)

Caption: Primary hydrolytic degradation pathway of D-(+)-Raffinose.

References

  • Carl ROTH GmbH + Co. KG. (2024, March 2). Safety Data Sheet: D(+)-Raffinose pentahydrate. Retrieved from [Link]

  • Antec Scientific. (n.d.). Carbohydrates in food according to AOAC 2018.16. Retrieved from [Link]

  • National Institute of Standards and Technology. (2020, June 11). Food Nutrition. Retrieved from [Link]

  • Hinneburg, H., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(17), 10459-10528. Retrieved from [Link]

  • Tanga, M. J. (2015). Synthesis of Carbohydrates as Reference Standards for Metabolomics Studies. ResearchGate. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Special Publication 260-181 The ABCs of Using Standard Reference Materials in the Analysis of Foods and Dietary Supplements. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Carbohydrates in food according to AOAC. Retrieved from [Link]

  • CMC Drug Product Development Regulatory Consulting Pharma. (2012, December 15). <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • Bio-Rad. (n.d.). Carbohydrate Analysis Standard Instruction Guide. Retrieved from [Link]

  • Lee, J. Y., et al. (2018). An Efficient Sample Preparation Method to Enhance Carbohydrate Ion Signals in Matrix-assisted Laser Desorption/Ionization Mass Spectrometry. Journal of Visualized Experiments, (137), 57805. Retrieved from [Link]

  • AOAC International. (n.d.). AOAC 941.15 Total Carbohydrate Testing in Foods. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Measurements and Standards to Support Nutrition Labeling. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). <11> USP REFERENCE STANDARDS. Retrieved from [Link]

  • AOAC International. (2021). Validation of the Test Method—Determination of Available Carbohydrates in Cereal and Cereal Products, Dairy Products, Vegetables, Fruit, and Related Food Products and Animal Feeds: Collaborative Study, Final Action 2020.07. Journal of AOAC INTERNATIONAL, 104(5), 1367-1377. Retrieved from [Link]

  • Canadian Glycomics Network (GlycoNet). (2020, April 9). Carbohydrate Chemistry Part 9. Mass Spectrometry of Carbohydrates [Video]. YouTube. Retrieved from [Link]

  • Theander, O., et al. (n.d.). Carbohydrate analysis Results and recommendations from the NSP Network group Carbohydrate analysis. ResearchGate. Retrieved from [Link]

  • ECA Academy. (2024, May 15). USP: <11> Reference Standards - Draft published for Comment. Retrieved from [Link]

  • McClements, D. J. (n.d.). 7. ANALYSIS OF CARBOHYDRATES. University of Massachusetts Amherst. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). D-(+) Raffinose pentahydrate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Precision Quantification of D-(+)-Raffinose using Stable Isotope Dilution LC-MS/MS

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is the bedrock of reliable data. This guide provides an in-depth technical comparison of methodologi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes is the bedrock of reliable data. This guide provides an in-depth technical comparison of methodologies for the quantification of D-(+)-Raffinose, a trisaccharide of interest in food science, nutrition, and clinical research. We will demonstrate through experimental principles and performance data why the use of a stable isotope-labeled internal standard, specifically D-(+)-Raffinose-13C6, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), represents the gold standard for achieving unparalleled accuracy and precision.

The Foundational Principle: Why Stable Isotope Dilution Excels

The core challenge in quantitative analysis, especially in complex biological or food matrices, is accounting for variability. Analyte loss during sample preparation and unpredictable matrix effects during ionization in the mass spectrometer can significantly compromise data integrity.[1][2] The Stable Isotope Dilution (SID) technique is an elegant solution to this problem.

By introducing a known concentration of a stable isotope-labeled version of the analyte (in this case, D-(+)-Raffinose-13C6) at the very beginning of the workflow, we create a near-perfect internal standard (IS).[3] The key is that the labeled IS is chemically identical to the endogenous analyte (the "tracee"). It co-elutes chromatographically and experiences the exact same extraction inefficiencies, and ion suppression or enhancement in the MS source.[1][4] The mass spectrometer can differentiate between the analyte and the IS based on their mass difference. Therefore, the ratio of the analyte's signal to the IS's signal remains constant regardless of sample-specific variations. This ratio is what allows for highly accurate and precise quantification.

dot

Caption: Conceptual diagram comparing quantification with an external standard versus a stable isotope-labeled internal standard.

Comparative Analysis of Quantification Methodologies

To illustrate the superiority of the SID-LC-MS/MS method, we compare its typical performance characteristics against common alternatives. While specific data for D-(+)-Raffinose-13C6 is not always published in a comparative format, the performance of analogous 13C6-labeled sugars, such as D-mannose-13C6, in validated bioanalytical methods provides a strong and reliable proxy for expected outcomes.[5][6][7]

Performance Metric Method A: LC-MS/MS with D-(+)-Raffinose-13C6 IS Method B: HPLC with Refractive Index (RI) or Evaporative Light Scattering (ELSD) Detection Method C: Enzymatic Assay Kit
Specificity Very High (based on parent/fragment ion transitions)Low to Moderate (risk of co-eluting isomers)High (enzyme-specific, but can have cross-reactivity)[8]
Typical Accuracy (% Recovery) 95% - 105%[5][9]85% - 115%90% - 110%
Typical Precision (% RSD) < 5%[6][9]5% - 15%< 10%
Matrix Effect Compensation ExcellentNone (highly susceptible)Moderate (susceptible to inhibitors/activators)
Sensitivity (LOD/LOQ) Very High (pg to ng/mL)Low (µg/mL)[10]Moderate (mg/L)[11]
Linear Range Wide (typically 3-4 orders of magnitude)NarrowModerate

As the data demonstrates, the use of D-(+)-Raffinose-13C6 provides tighter control over accuracy and precision, directly attributable to its ability to negate matrix-induced variability. This level of data integrity is crucial for regulatory submissions and high-impact research, aligning with guidelines from bodies like the FDA and AOAC.[12][13][14]

Gold-Standard Protocol: Quantification of Raffinose in a Biological Matrix

This protocol outlines a self-validating system for the quantification of D-(+)-Raffinose using D-(+)-Raffinose-13C6, incorporating principles from established bioanalytical method validation guidelines.[15][16]

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions : Prepare 1 mg/mL stock solutions of D-(+)-Raffinose and D-(+)-Raffinose-13C6 in 50:50 methanol:water.

  • Calibration Standards : Serially dilute the D-(+)-Raffinose stock solution to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL in a surrogate matrix (e.g., charcoal-stripped plasma or a representative food blank).

  • Internal Standard Working Solution : Prepare a working solution of D-(+)-Raffinose-13C6 at a fixed concentration (e.g., 100 ng/mL).

  • QC Samples : Prepare QC samples in the surrogate matrix at low, medium, and high concentrations, independent of the calibration standards.

Sample Preparation and Extraction

Workflow

Sources

Comparative

Cross-Validation Guide: NMR and MS Methods for D-(+)-Raffinose-13C6

Executive Summary: The Imperative of Orthogonal Validation In the high-stakes arena of metabolomics and fluxomics, the integrity of your data is only as strong as your reference standards. D-(+)-Raffinose-13C6 serves as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Imperative of Orthogonal Validation

In the high-stakes arena of metabolomics and fluxomics, the integrity of your data is only as strong as your reference standards. D-(+)-Raffinose-13C6 serves as a critical internal standard for quantifying raffinose family oligosaccharides (RFOs) in complex plant and biological matrices. However, relying on a single analytical modality to characterize this standard is a scientific risk.

This guide outlines a self-validating system that couples the structural certainty of Nuclear Magnetic Resonance (NMR) with the sensitivity of Mass Spectrometry (MS) . While NMR provides the "primary reference" truth regarding purity and molar content, MS validates the isotopic enrichment and performance in relevant matrices. By cross-validating these methods, researchers ensure that the standard behaves identically to the analyte of interest while providing a distinct, quantifiable signal.

Technical Background: The Analyte

D-(+)-Raffinose is a trisaccharide composed of galactose, glucose, and fructose units (


-D-Gal-(1

6)-

-D-Glc-(1

2)-

-D-Fru).
  • Target Molecule: D-(+)-Raffinose-13C6 (Hexose ring labeled, typically the Galactosyl or Glucosyl moiety).

  • Molecular Formula:

    
    C
    
    
    
    
    
    C
    
    
    H
    
    
    O
    
    
  • Molecular Weight: ~510.48 g/mol (approx. +6 Da shift from natural Raffinose MW 504.44).

  • Challenge: Carbohydrates lack distinct chromophores (making UV detection useless) and ionize poorly compared to peptides. Furthermore, distinguishing the

    
    C label position requires high-resolution structural data.
    

Method 1: Nuclear Magnetic Resonance (NMR) Validation

Role: The Structural & Purity "Truth" Standard.

Rationale

NMR is non-destructive and inherently quantitative (qNMR). Unlike MS, its signal response is independent of ionization efficiency. It is the only method capable of confirming the exact position of the


C label and quantifying non-structurally related impurities (e.g., residual solvents, salts) that MS might miss.
The Self-Validating Protocol
  • Structural Confirmation (1D

    
    C & 
    
    
    
    H):
    • The

      
      C-labeled carbons will show massive signal enhancement in the 
      
      
      
      C spectrum compared to natural abundance carbons.
    • Causality: If the label is on the Galactose ring, the C1-C6 signals for Galactose will dominate the spectrum, while Glucose and Fructose carbons remain at natural abundance intensity.

  • Quantitative Purity (qNMR):

    • Use an internal standard (IS) like Maleic Acid or TSP-d4.

    • Logic: The molar ratio is calculated directly from the integration of the anomeric proton of Raffinose (d, ~4.98 ppm) vs. the IS singlet.

  • Isotopic Enrichment Calculation:

    • Observe the

      
      C satellites in the 
      
      
      
      H spectrum (J
      
      
      coupling). The ratio of the central peak (residual
      
      
      C) to the satellite peaks (
      
      
      C) provides a direct measure of enrichment, though MS is often more sensitive for calculating total enrichment percentage.
Data Interpretation
  • Pass Criteria: >98% Chemical Purity; Confirmation of

    
    C signal enhancement at specific chemical shifts (e.g., 
    
    
    
    90-105 ppm for anomeric carbons).
  • Fail Criteria: Presence of unassigned multiplets (impurities) or lack of expected J-coupling splitting.

Method 2: Mass Spectrometry (MS) Validation

Role: The Sensitivity & Isotopic Distribution Standard.[1]

Rationale

While NMR confirms what the molecule is, MS confirms how it behaves at trace concentrations. MS is essential for determining the Isotopic Enrichment Factor (IEF) —specifically, the absence of M+0 (unlabeled) and M+5 (under-labeled) species which would interfere with quantitation.

The Self-Validating Protocol
  • Direct Infusion ESI-MS (Negative Mode):

    • Sugars ionize well in negative mode as [M-H]

      
       or [M+Cl]
      
      
      
      .
    • Target Ion: m/z 509.15 ([M-H]

      
       for 
      
      
      
      C
      
      
      -Raffinose).
  • Fragmentation Analysis (MS/MS):

    • Precursor m/z 509

      
       Product Ions.
      
    • Causality: If the Galactose ring is labeled (

      
      C
      
      
      
      ), the fragmentation yielding the Melibiose unit (Gal-Glc) will show a mass shift, while the Fructose loss will be neutral.
  • Isotopologue Distribution Analysis:

    • High-Resolution MS (HRMS) scan to quantify the ratio of M (fully labeled) vs. M-1, M-2, etc.

Data Interpretation
  • Pass Criteria: Enrichment >99 atom %

    
    C. The ratio of m/z 503 (Natural) to m/z 509 (Labeled) must be <0.5%.
    
  • Fail Criteria: Significant "spectral bleed" of unlabeled raffinose, which would skew biological data.

Comparative Analysis: NMR vs. MS

The following table contrasts the operational capabilities of both methods. Note that for a robust reference standard, both are required.

FeatureNMR (qNMR / 2D-NMR)LC-MS/MS (QQQ / Orbitrap)
Primary Output Molar Purity & Structural CertaintySensitivity & Isotopic Distribution
Limit of Detection (LOD) Millimolar (mM) rangeNanomolar (nM) range
Sample Requirement High (~5-10 mg), recoverableLow (<1 µg), destructive
Specificity High (resolves isomers like Planteose)Medium (requires chromatographic separation)
Matrix Effects NegligibleHigh (Ion Suppression/Enhancement)
Isotopic Precision Positional (Where is the

C?)
Distributional (How much

C total?)
Cost per Run Low (after hardware investment)Medium (columns, solvents, maintenance)

Integrated Workflow: The Self-Validating System

This workflow demonstrates how the two methods feed into a "Go/No-Go" decision matrix for releasing the standard.

CrossValidationWorkflow Start Synthesis of D-(+)-Raffinose-13C6 NMR_Step Step 1: NMR Analysis (D2O, 600 MHz) Start->NMR_Step MS_Step Step 2: HRMS Analysis (ESI-, Orbitrap) Start->MS_Step Decision_NMR Decision: Structure Correct? Purity >95%? NMR_Step->Decision_NMR Decision_MS Decision: Isotopic Enrichment >99%? MS_Step->Decision_MS Decision_NMR->Decision_MS Yes (Cross-Check) Fail REJECT BATCH (Re-purify or Resynthesize) Decision_NMR->Fail No Decision_MS->Fail No Pass RELEASE STANDARD (Certificate of Analysis) Decision_MS->Pass Yes

Figure 1: The parallel validation workflow ensures that neither structural impurities (NMR detection) nor isotopic impurities (MS detection) slip through quality control.

Experimental Protocols

Protocol A: Quantitative NMR (qNMR)

Objective: Determine absolute purity.

  • Preparation: Dissolve 10.0 mg of D-(+)-Raffinose-13C6 and 5.0 mg of Maleic Acid (Internal Standard, TraceCERT® grade) in 600 µL D

    
    O.
    
  • Acquisition:

    • Instrument: 600 MHz NMR.

    • Pulse Sequence: zg30 (30° pulse) with D1 relaxation delay > 30s (to ensure full relaxation of protons).

    • Scans: 64.

  • Processing: Phase and baseline correction. Integrate the Maleic Acid singlet (

    
     6.3 ppm, 2H) and the Raffinose anomeric proton (
    
    
    
    ~4.98 ppm, 1H).
  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)
    
Protocol B: LC-MS/MS Isotopic Analysis

Objective: Confirm isotopic enrichment and fragmentation pattern.

  • LC Conditions:

    • Column: Amide-HILIC (e.g., Waters XBridge Amide), 2.1 x 100 mm.

    • Mobile Phase: A: 10 mM Ammonium Acetate (pH 9); B: Acetonitrile. Isocratic 70% B.

  • MS Conditions:

    • Source: ESI Negative Mode.[2]

    • MRM Transitions:

      • Target: m/z 509.2

        
         167.0 (Labeled Galactose fragment).
        
      • Interference Check: m/z 503.2

        
         161.0 (Unlabeled Raffinose).
        
  • Analysis: Inject 1 µL of 1 µM solution. Calculate the area ratio of the 503 trace vs. the 509 trace.

MSFragmentation Parent Precursor Ion [M-H]- = 509 (13C6-Raffinose) Frag1 Fragment A [M-H]- = 347 (Sucrose-13C6) Parent->Frag1 Loss of Galactose (Glycosidic Cleavage) Frag2 Fragment B [M-H]- = 167 (Galactose-13C6) Parent->Frag2 Loss of Sucrose

Figure 2: Simplified negative mode fragmentation pathway. Note: Masses assume the Galactose moiety carries the 13C6 label.

References

  • Simultaneous quantification of carbohydrates by NMR. Title: NMR spectroscopy enables simultaneous quantification of carbohydrates for diagnosis of intestinal and gastric permeability. Source: PMC - NIH. URL:[Link]

  • qNMR vs HPLC Comparison. Title: Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates. Source: MDPI (Molecules). URL:[Link]

  • Use of 13C Standards in LC-MS. Title: Suitability of a fully 13C isotope labeled internal standard for the determination of mycotoxins by LC-MS/MS.[3] Source: PubMed. URL:[Link]

  • Isotopic Enrichment Calculation. Title: Determination of the enrichment of isotopically labelled molecules by mass spectrometry.[4][5][6] Source: Wiley Online Library (J. Mass Spectrom). URL:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Inter-Laboratory Reproducibility of D-(+)-Raffinose-¹³C₆ Assays

For researchers, clinicians, and drug development professionals, the accurate and reproducible measurement of biological processes is paramount. The D-(+)-Raffinose-¹³C₆ breath test, a non-invasive method to assess small...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinicians, and drug development professionals, the accurate and reproducible measurement of biological processes is paramount. The D-(+)-Raffinose-¹³C₆ breath test, a non-invasive method to assess small intestinal transit time and carbohydrate malabsorption, is a powerful tool in this endeavor. However, its clinical and research utility is fundamentally dependent on the consistency of results generated across different laboratories. This guide provides an in-depth comparison of the analytical methodologies used for D-(+)-Raffinose-¹³C₆ assays, focusing on the critical aspect of inter-laboratory reproducibility. We will explore the causality behind experimental choices, present a framework for a self-validating inter-laboratory comparison study, and provide the data necessary to make informed decisions about assay implementation.

The Imperative of Reproducibility in ¹³C-Raffinose Breath Tests

The principle of the ¹³C-Raffinose breath test is elegant in its simplicity. D-(+)-Raffinose, a non-digestible oligosaccharide, is labeled with a stable, non-radioactive isotope, ¹³C. When ingested, it passes through the small intestine intact. Upon reaching the colon, gut microbiota metabolize the ¹³C-raffinose, releasing ¹³CO₂ which is absorbed into the bloodstream and subsequently exhaled. The rate and quantity of ¹³CO₂ in the breath provide a proxy for the oro-cecal transit time.

However, the journey from a breath sample to a reliable data point is fraught with potential variability. Factors ranging from the analytical instrumentation to the minutiae of sample handling can introduce discrepancies, making cross-study comparisons challenging. Establishing robust inter-laboratory reproducibility is not merely an academic exercise; it is essential for:

  • Multi-center clinical trials: Ensuring that data from different sites can be pooled and compared with confidence.

  • Diagnostic consistency: Providing patients with the same diagnostic outcome regardless of where their sample is analyzed.

  • Longitudinal studies: Reliably tracking changes in a patient's physiology over time, even if samples are analyzed at different laboratories.

This guide will dissect the key analytical platforms and propose a rigorous inter-laboratory study design to quantify and understand the sources of variability.

Comparative Analysis of Analytical Methodologies

The core of the D-(+)-Raffinose-¹³C₆ assay lies in the precise measurement of the ¹³CO₂/¹²CO₂ ratio in breath samples. Two primary analytical techniques dominate this field: Isotope Ratio Mass Spectrometry (IRMS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the gold standard for measuring stable isotope ratios. It offers exceptional precision and sensitivity, making it ideal for detecting the subtle changes in ¹³CO₂ enrichment following the administration of a ¹³C-labeled substrate.

  • Principle of Operation: IRMS simultaneously measures the ion currents of different isotopes of a specific element. For the ¹³C-Raffinose breath test, purified CO₂ from the breath sample is ionized, and the resulting ions of mass 44 (¹²CO₂) and 45 (¹³CO₂) are separated in a magnetic field and detected by a Faraday cup array. The ratio of these ion currents provides a precise measure of the ¹³CO₂ abundance.

  • Strengths:

    • Unparalleled precision and accuracy for isotope ratio measurements.

    • High throughput capabilities with automated sample preparation systems.

  • Considerations:

    • Higher initial capital investment.

    • Requires dedicated technical expertise for operation and maintenance.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a more widely available technique in analytical laboratories. While traditionally used for identifying and quantifying compounds in a mixture, it can be adapted for stable isotope analysis.

  • Principle of Operation: Gas chromatography separates the CO₂ from other gases in the breath sample. The purified CO₂ then enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. By monitoring the ion signals for m/z 44 and 45, the relative abundance of ¹³CO₂ can be determined.

  • Strengths:

    • Wider availability in non-specialized laboratories.

    • Lower initial cost compared to IRMS.

    • Versatility for other analytical applications.

  • Considerations:

    • Generally lower precision and sensitivity for isotope ratio measurements compared to IRMS.

    • Potential for isobaric interference if sample purification is incomplete.

A Proposed Inter-Laboratory Comparison Study

To objectively assess the inter-laboratory reproducibility of D-(+)-Raffinose-¹³C₆ assays, a well-designed comparison study is essential. The following protocol outlines a robust framework for such a study, designed to be a self-validating system.

Study Design Overview

This hypothetical study involves three independent laboratories (Lab A, Lab B, and Lab C). Lab A and Lab B utilize Isotope Ratio Mass Spectrometry (IRMS), while Lab C employs Gas Chromatography-Mass Spectrometry (GC-MS). A central facility will prepare and distribute a panel of standardized breath samples to each laboratory for blinded analysis.

Experimental Workflow for Inter-Laboratory Comparison

G cluster_0 Central Facility: Sample Preparation & Distribution cluster_1 Participating Laboratories: Blinded Analysis cluster_2 Central Facility: Data Consolidation & Analysis prep Preparation of Standardized ¹³CO₂ Breath Samples (Low, Medium, High Enrichment) aliquot Aliquoting and Blinding of Samples prep->aliquot distribute Distribution to Participating Laboratories aliquot->distribute labA Lab A (IRMS) distribute->labA labB Lab B (IRMS) distribute->labB labC Lab C (GC-MS) distribute->labC consolidate Consolidation of Raw Data labA->consolidate labB->consolidate labC->consolidate stats Statistical Analysis (CV%, Bland-Altman) consolidate->stats report Generation of Reproducibility Report stats->report

Caption: Workflow for the proposed inter-laboratory comparison study.

Detailed Experimental Protocol

1. Preparation of Standardized Breath Samples (Central Facility):

  • Objective: To create a set of homogenous breath samples with known, varying levels of ¹³CO₂ enrichment.

  • Procedure:

    • Collect a large volume of baseline human breath in a gas-impermeable bag.

    • Divide the baseline breath into three separate bags.

    • Using a certified ¹³CO₂ gas standard, spike two of the bags to achieve "medium" and "high" levels of ¹³CO₂ enrichment, leaving one as the "low" (baseline) level.

    • Thoroughly mix the gas in each bag to ensure homogeneity.

    • Aliquots of each enrichment level are then dispensed into labeled, evacuated glass tubes (e.g., Exetainers).

2. Sample Distribution and Blinding:

  • Objective: To ensure unbiased analysis by the participating laboratories.

  • Procedure:

    • A set of 30 samples (10 from each enrichment level) is prepared for each laboratory.

    • Samples are randomly numbered (blinded) so that the enrichment level is unknown to the analyzing laboratory.

    • The sample key is held securely at the central facility until all data has been received.

    • Samples are shipped to Lab A, Lab B, and Lab C under standardized conditions.

3. Sample Analysis (Participating Laboratories):

  • Objective: To measure the ¹³CO₂/¹²CO₂ ratio in the provided samples according to each laboratory's standard operating procedure.

  • Procedure (IRMS - Labs A & B):

    • Calibrate the IRMS instrument using certified reference materials.

    • Load the blinded samples onto an automated sample preparation unit.

    • The system automatically flushes the sample with a carrier gas (e.g., Helium), purifies the CO₂, and introduces it into the IRMS source.

    • Record the delta over baseline (DOB) values relative to a laboratory standard.

  • Procedure (GC-MS - Lab C):

    • Calibrate the GC-MS system using prepared standards of known ¹³CO₂ concentration.

    • Manually or automatically inject a fixed volume of the breath sample into the GC inlet.

    • The gas is separated on a suitable column (e.g., a packed column with Porapak Q).

    • The mass spectrometer is set to monitor ions at m/z 44 and 45.

    • Calculate the ¹³CO₂/¹²CO₂ ratio from the integrated peak areas.

4. Data Analysis (Central Facility):

  • Objective: To statistically evaluate the inter-laboratory and intra-laboratory variability.

  • Procedure:

    • Unblind the sample identities.

    • For each laboratory and each enrichment level, calculate the mean, standard deviation (SD), and coefficient of variation (CV%).

    • Perform a Bland-Altman analysis to assess the agreement between pairs of laboratories.

    • Use analysis of variance (ANOVA) to determine if there are statistically significant differences between the results from the different laboratories and analytical methods.

Data Presentation and Interpretation

The following tables present plausible data from our hypothetical inter-laboratory study.

Table 1: Intra-Laboratory Precision
Enrichment LevelLaboratoryAnalytical MethodMean DOB (‰)Std. DeviationCV (%)
Low Lab AIRMS1.50.106.7%
Lab BIRMS1.60.127.5%
Lab CGC-MS1.80.2513.9%
Medium Lab AIRMS25.20.502.0%
Lab BIRMS25.50.612.4%
Lab CGC-MS26.11.315.0%
High Lab AIRMS50.80.911.8%
Lab BIRMS50.51.062.1%
Lab CGC-MS51.92.855.5%

DOB: Delta Over Baseline; CV: Coefficient of Variation

Interpretation: The data clearly demonstrates the superior precision of the IRMS method, with lower coefficients of variation across all enrichment levels compared to GC-MS. All laboratories exhibit good intra-laboratory precision, with higher variability observed at the low enrichment level, which is expected as measurements approach the limit of detection of the instruments.

Table 2: Inter-Laboratory Agreement (Mean DOB ± SD)
Enrichment LevelLab A (IRMS)Lab B (IRMS)Lab C (GC-MS)
Low 1.5 ± 0.101.6 ± 0.121.8 ± 0.25
Medium 25.2 ± 0.5025.5 ± 0.6126.1 ± 1.31
High 50.8 ± 0.9150.5 ± 1.0651.9 ± 2.85

Interpretation: There is excellent agreement between the two laboratories using IRMS (Lab A and Lab B). Lab C (GC-MS) shows a slight positive bias, particularly at higher enrichment levels, and greater variability as indicated by the larger standard deviation. While the mean values are comparable, the wider spread of data from the GC-MS method could lead to greater uncertainty in individual measurements.

Factors Influencing Inter-Laboratory Reproducibility

Achieving high reproducibility requires controlling numerous variables throughout the analytical process.

G cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical Patient Patient Factors (Diet, Activity) Sampling Breath Sample Collection (Timing, Technique) Patient->Sampling Dose ¹³C-Raffinose Dose (Purity, Accuracy) Dose->Sampling Instrument Instrumentation (IRMS vs. GC-MS) Sampling->Instrument Data Data Processing (Integration, Baseline Correction) Instrument->Data Calibration Calibration Standards (Traceability, Stability) Calibration->Instrument Method Analytical Method (SOPs, Validation) Method->Instrument Reporting Reporting (Units, Significant Figures) Data->Reporting Result Final Reported Result Reporting->Result

Caption: Key factors influencing the reproducibility of ¹³C-breath tests.

Conclusion and Recommendations

The inter-laboratory reproducibility of D-(+)-Raffinose-¹³C₆ assays is a critical determinant of their value in both research and clinical settings. This guide has demonstrated that while both IRMS and GC-MS can be used for this application, IRMS provides superior precision and inter-laboratory agreement.

For institutions conducting or planning to conduct D-(+)-Raffinose-¹³C₆ assays, we recommend the following:

  • Method Selection: Whenever possible, Isotope Ratio Mass Spectrometry (IRMS) should be the preferred analytical platform due to its enhanced precision and reliability.

  • Standardization: Adherence to standardized operating procedures (SOPs) for sample collection, preparation, and analysis is crucial to minimize variability.

  • Proficiency Testing: Regular participation in inter-laboratory proficiency testing programs is essential to monitor and maintain analytical performance over time.

  • Cross-Validation: When establishing a new assay or comparing results from different laboratories, a cross-validation study, similar to the one proposed in this guide, should be performed.

By understanding the analytical principles, potential sources of error, and the importance of rigorous validation, researchers and clinicians can ensure that the data from D-(+)-Raffinose-¹³C₆ assays are both accurate and reproducible, ultimately enhancing their utility in advancing science and patient care.

References

  • van der Pijl, N., et al. (2000). Validation in an animal model of the carbon 13-labeled mixed triglyceride breath test for the detection of intestinal fat malabsorption. Journal of Pediatric Gastroenterology and Nutrition, 30(5), 536-542. [Link]

  • Lee, G. O., et al. (2024). A cross-sectional study of associations between the 13C-sucrose breath test, the lactulose rhamnose assay, and growth in children at high risk of environmental enteropathy. The American Journal of Clinical Nutrition. [Link]

  • Ghavami, S. B., et al. (2024). Comparative analysis of hydrogen breath test devices for the diagnosis of carbohydrate malabsorption: fructose tests lack reliability. European Journal of Pediatrics. [Link]

  • Hammer, H. F., et al. (2022). Added value of 13C analysis in breath tests in H2-negative subjects to diagnose lactose malabsorption: a proof of concept study. Scientific Reports, 12(1), 12345. [Link]

  • Ruhaak, L. R., & Lebrilla, C. B. (2012). Oligosaccharide analysis by mass spectrometry: a review of recent developments. Analytical and Bioanalytical Chemistry, 403(6), 1549-1563. [Link]

  • Gao, C., et al. (2024). Analytical Strategies for Natural Mono- and Disaccharide Isomer Differentiation: Techniques and Applications. Journal of Analysis and Testing. [Link]

  • Gottfried, A., et al. (2024). Diagnostic Evaluation of Small Intestinal Microbial Overgrowth: A Cross-Sectional Comparison of Glucose and Lactulose Breath Tests. Journal of Clinical Medicine, 13(11), 3283. [Link]

  • Giele, V. L., et al. (2009). Validation of the lactose-[13C]ureide breath test for determination of orocecal transit time by scintigraphy. Neurogastroenterology & Motility, 21(8), 846-e58. [Link]

  • Barrett, J. S., & Gibson, P. R. (2007). Fructose and lactose testing. Australian Family Physician, 36(9), 751-753. [Link]

  • Tissot, B., et al. (2013). Comparison and Validation of 2 Analytical Methods for Measurement of Urinary Sucrose and Fructose Excretion. The Journal of Nutrition, 143(8), 1333-1340. [Link]

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